MC-Val-Cit-PAB-vinblastine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C74H97N10O15+ |
|---|---|
Peso molecular |
1366.6 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54+,60+,64+,65-,66-,70+,71-,72-,73+,74+,84-/m1/s1 |
Clave InChI |
UIGOTWKBGXIMLH-RWNFVDQVSA-O |
SMILES isomérico |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
SMILES canónico |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-vinblastine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-vinblastine. This system is designed for targeted delivery of the cytotoxic agent vinblastine to cancer cells, thereby enhancing its therapeutic index.
The this compound conjugate consists of four key components:
-
Vinblastine: A potent anti-mitotic agent.
-
MC (Maleimidocaproyl): A linker that attaches the conjugate to an antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide linker designed for cleavage by lysosomal proteases.
-
PAB (p-aminobenzyl): A self-immolative spacer that facilitates the release of the active drug.
This guide will delve into the specific roles of each component, the mechanism of drug release, and the ultimate cytotoxic effect on target cells.
Core Mechanism of Action
The this compound ADC leverages the specificity of a monoclonal antibody to target antigens expressed on the surface of cancer cells. Once the ADC binds to its target, it is internalized, leading to the release of vinblastine and subsequent cell death. The following diagram illustrates the overall mechanism.
Unveiling the Molecular Architecture: A Technical Guide to MC-Val-Cit-PAB-vinblastine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of MC-Val-Cit-PAB-vinblastine, a crucial component in the development of antibody-drug conjugates (ADCs). This document delves into the molecular intricacies of this agent-linker conjugate, offering valuable data and methodologies for professionals in the field of targeted cancer therapy.
Introduction to this compound
This compound is a sophisticated chemical entity designed for targeted drug delivery. It comprises the potent anti-mitotic agent, vinblastine, attached to a specialized linker system. This linker, MC-Val-Cit-PAB, is engineered for stability in circulation and selective cleavage within the tumor microenvironment, thereby ensuring the precise release of the cytotoxic payload to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.[1][2][3]
The linker itself is a multi-component system:
-
MC (Maleimidocaproyl): This group serves as a reactive handle for conjugation to antibodies, typically through the thiol groups of cysteine residues.[4][5]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is often overexpressed in the lysosomal compartments of cancer cells.[4][6]
-
PAB (p-aminobenzyl alcohol): This self-immolative spacer connects the dipeptide to the drug. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified vinblastine payload.[4]
Chemical Structure and Properties
The rational design of this compound results in a molecule with specific physicochemical properties crucial for its function as an ADC component.
Chemical Structure
The fundamental components of the molecule are covalently linked to form a linear conjugate. The maleimide group provides a site for antibody attachment, the peptide linker ensures controlled cleavage, the PAB spacer facilitates drug release, and vinblastine acts as the cytotoxic warhead.
Quantitative Physicochemical Data
A summary of the key quantitative data for this compound and its essential linker precursor is presented in the table below.
| Property | This compound | MC-Val-Cit-PAB Linker |
| CAS Number | 2055896-92-7[1] | 159857-80-4[4] |
| Molecular Formula | C₇₄H₉₇N₁₀O₁₅[7] | C₂₈H₄₀N₆O₇[4] |
| Molecular Weight | 1366.62 g/mol [3][7] | 572.7 g/mol [4] |
| Purity | Typically ≥95% (Commercially available) | ≥98% (Commercially available)[4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1]; Insoluble in water[1] | Soluble in DMSO[4] |
Synthesis and Experimental Protocols
Synthesis of the MC-Val-Cit-PAB Linker
An improved synthetic methodology for the cathepsin B-cleavable Mc-Val-Cit-PABOH linker has been reported to proceed in six steps from L-Citrulline, achieving an overall yield of 50%. This route is noted to avoid undesirable epimerization.[8] The key steps in a common synthetic approach are outlined below. This process often involves the use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), to control reactivity during the peptide couplings.
Experimental Workflow for Linker Synthesis
Caption: A generalized workflow for the synthesis of the MC-Val-Cit-PAB linker.
Conjugation of Vinblastine and Purification
The conjugation of vinblastine to the MC-Val-Cit-PAB linker typically involves the reaction of a suitable functional group on vinblastine with the activated linker. The final product, this compound, would then be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity. Characterization would be performed using methods like mass spectrometry and NMR to confirm the structure and identity of the conjugate.
Mechanism of Action in Antibody-Drug Conjugates
The this compound conjugate is designed to be attached to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream until it encounters and binds to its target antigen.
Signaling Pathway of ADC Action
Caption: The mechanism of action of an ADC utilizing the this compound payload.
Once the ADC is internalized by the cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of proteases, specifically cathepsin B, lead to the cleavage of the Val-Cit linker.[4] This enzymatic cleavage initiates the self-immolation of the PAB spacer, resulting in the release of free vinblastine into the cytoplasm. Vinblastine then exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[3]
Conclusion
This compound represents a highly engineered and effective component for the construction of antibody-drug conjugates. Its design, incorporating a stable linker with a specific enzymatic cleavage site, allows for the targeted delivery and controlled release of a potent cytotoxic agent. This technical guide provides a foundational understanding of its chemical structure, properties, synthesis, and mechanism of action, which is essential for researchers and scientists working on the development of next-generation cancer therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Vinblastine as a Payload for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Vinblastine, a member of the vinca alkaloid family of microtubule inhibitors, has long been a cornerstone of chemotherapy regimens. Its potent antimitotic activity makes it an attractive candidate for use as an ADC payload, offering the potential for targeted delivery to tumor cells while minimizing systemic toxicity. This technical guide provides an in-depth overview of vinblastine as an ADC payload, covering its mechanism of action, conjugation strategies, and preclinical evaluation.
Mechanism of Action
Vinblastine exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[1] Specifically, it binds to β-tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1]
The induction of apoptosis by vinblastine involves complex signaling pathways. One key pathway involves the Bcl-2 family of proteins. Vinblastine treatment can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, tipping the cellular balance towards apoptosis. Additionally, the NF-κB signaling pathway has been implicated in mediating vinblastine-induced apoptosis.
Signaling Pathway of Vinblastine-Induced Apoptosis
The following diagram illustrates the key steps in the signaling cascade initiated by a vinblastine-based ADC, leading to apoptosis.
References
The Gatekeeper of Potency: An In-depth Technical Guide to the Role of the PAB Spacer in Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PAB linker system represents a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of highly potent cytotoxic agents to cancer cells. At the heart of this system lies the p-aminobenzyl (PAB) spacer, a critical component that dictates the stability, efficacy, and ultimate therapeutic window of the ADC. This technical guide provides a comprehensive exploration of the PAB spacer's function, the quantitative data underpinning its performance, and detailed experimental protocols for its evaluation.
The Core Function of the PAB Spacer: A Self-Immolative Bridge
The primary role of the PAB spacer is to act as a stable, self-immolative bridge between the enzymatically cleavable valine-citrulline (Val-Cit) dipeptide and the cytotoxic payload.[1] This design ensures that the potent drug remains inactive and securely attached to the antibody as it circulates in the bloodstream, minimizing off-target toxicity.[1]
Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome, an organelle rich in proteases such as Cathepsin B.[2] Cathepsin B specifically recognizes and cleaves the amide bond between the citrulline residue and the PAB spacer.[3][4] This enzymatic cleavage is the trigger for a cascade of events orchestrated by the PAB spacer.
The cleavage unmasks a free amine on the PAB group, initiating a rapid and spontaneous 1,6-elimination reaction.[5] This "self-immolation" results in the fragmentation of the spacer, releasing the cytotoxic payload in its original, unmodified, and fully active form.[1][4] This traceless release mechanism is crucial for maximizing the drug's efficacy once inside the cancer cell.
Quantitative Data on Linker Stability and Cleavage
The stability of the Val-Cit-PAB linker is paramount to the safety and efficacy of an ADC. Premature cleavage in systemic circulation can lead to off-target toxicity and a reduced therapeutic index. The following tables summarize key quantitative data on the stability and enzymatic cleavage of Val-Cit-PAB linkers from various studies.
Table 1: Plasma Stability of Val-Cit-PAB-MMAE ADCs
| Plasma Source | Incubation Time | % MMAE Release | Reference |
| Human | 6 days | < 1% | [2][6] |
| Cynomolgus Monkey | 6 days | < 1% | [2] |
| Rat | 6 days | 2.5% | [2][6] |
| Mouse | 6 days | ~25% | [6] |
| Human | 28 days | No significant degradation | [7] |
| Mouse (BALB/c) | 14 days | > 95% | [7] |
Note: MMAE (monomethyl auristatin E) is a common cytotoxic payload. The higher release in rodent plasma is attributed to the activity of carboxylesterase Ces1C.[8][9][10]
Table 2: Half-Life of vc-MMAE ADCs in Human Plasma
| ADC Analyte | Mean Terminal Half-Life | Reference |
| Antibody-conjugated MMAE (acMMAE) | 3.8 - 6.2 days | [11] |
| Total Antibody | 3.9 - 10.7 days | [11] |
| Unconjugated MMAE | 3.0 - 5.0 days | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADCs featuring Val-Cit-PAB linkers.
Synthesis of Fmoc-Val-Cit-PAB-PNP**
This protocol describes a common method for synthesizing a key building block for Val-Cit-PAB linkers.
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB:
-
Dissolve p-aminobenzyl alcohol in a mixture of dichloromethane and methanol.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the solution at room temperature.[12]
-
After a brief stirring, add Fmoc-Val-Cit-OH to the mixture.[12]
-
Stir the reaction at room temperature for approximately 18 hours.[12]
-
Remove the solvents under vacuum.
-
Purify the residue by trituration with diethyl ether to obtain Fmoc-Val-Cit-PAB as a solid.[12]
-
-
Synthesis of Fmoc-Val-Cit-PAB-PNP:
-
Dissolve the synthesized Fmoc-Val-Cit-PAB in anhydrous DMF under a nitrogen atmosphere.[13]
-
Add bis(4-nitrophenyl) carbonate and DIPEA to the solution.[13]
-
Stir the reaction at room temperature for 1 hour.[13]
-
Precipitate the product by adding diethyl ether.[13]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP.[13]
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature drug release in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, cynomolgus monkey, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid
-
Protein A or G magnetic beads
-
LC-MS system
Procedure:
-
Incubate the ADC sample in the desired plasma at 37°C.[2][14]
-
At various time points (e.g., 0, 1, 2, 3, 5, 7 days), collect aliquots of the plasma mixture.[15][16]
-
Stop the reaction by adding cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[7]
-
Centrifuge the samples and collect the supernatant for analysis of released payload by LC-MS.[14]
-
Alternatively, capture the intact ADC from the plasma samples using Protein A or G magnetic beads.[15]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time.[15][16]
In Vitro Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to enzymatic cleavage in a simulated lysosomal environment.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human Cathepsin B (purified)
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)
-
Reaction quenching solution (e.g., protease inhibitor cocktail or heat inactivation)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC in the assay buffer.[4][17]
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM) and ADC concentration in the micromolar range (e.g., 1 µM).[4]
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quench the reaction.[17]
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[4][17]
-
Include a control with the ADC in the buffer without the enzyme to assess non-enzymatic degradation.
Signaling Pathways and Experimental Workflows
The Val-Cit-PAB linker is a key component of many successful ADCs, including those targeting the HER2 pathway, which is implicated in several cancers.
The development and evaluation of an ADC is a multi-step process, from initial design to in vivo efficacy studies.
Conclusion
The PAB spacer is an indispensable component of the Val-Cit linker system, acting as a molecular gatekeeper that ensures the stability of the ADC in circulation and the efficient, traceless release of the cytotoxic payload within target cancer cells. Its self-immolative mechanism is a testament to elegant chemical design that has paved the way for the development of highly effective and targeted cancer therapies. A thorough understanding of its function, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued innovation and success of next-generation antibody-drug conjugates.
References
- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 13. FMoc-Val-Cit-PAB-PNP synthesis - chemicalbook [chemicalbook.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
MC-Val-Cit-PAB-vinblastine for targeted cancer therapy
An In-depth Technical Guide to MC-Val-Cit-PAB-vinblastine for Targeted Cancer Therapy
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The this compound drug-linker is a sophisticated system designed for the development of next-generation ADCs. This guide details the core components, mechanism of action, and critical experimental protocols for the evaluation of ADCs utilizing this conjugate. It provides a technical framework for researchers engaged in the discovery and preclinical development of novel cancer therapeutics. While specific quantitative data for an ADC utilizing this exact linker-payload combination is not widely available in public literature, this document presents representative data from ADCs with similar components to illustrate expected performance metrics.
Introduction: The Architecture of an Advanced ADC
The efficacy of an ADC is contingent on the synergy of its three components: a target-selective monoclonal antibody (mAb), a potent cytotoxic payload, and a linker that connects them. The linker is a critical determinant of the ADC's therapeutic index, requiring high stability in systemic circulation to prevent premature payload release and efficient cleavage within the target cancer cell. The this compound system exemplifies an advanced, cleavable linker-drug combination designed to meet these requirements.
-
Monoclonal Antibody (mAb): The targeting element that binds to a specific tumor-associated antigen, ensuring selective delivery.
-
MC-Val-Cit-PAB Linker: A multi-component linker featuring:
-
MC (Maleimidocaproyl): A commonly used spacer that provides a stable attachment point to cysteine residues on the mAb.
-
Val-Cit (Valine-Citrulline): A dipeptide motif specifically designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[1]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon Val-Cit cleavage, spontaneously releases the attached payload in its unmodified, active form.[2]
-
-
Vinblastine (Payload): A potent vinca alkaloid that inhibits cell division by disrupting microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis.[3]
Mechanism of Action: From Systemic Circulation to Cellular Kill
The therapeutic strategy of an this compound ADC is a multi-step process designed for maximal tumor-specific cytotoxicity while minimizing off-target effects.
-
Targeting & Binding: The ADC circulates systemically until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by a low-pH environment.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[4]
-
Payload Release: The cleavage of the Val-Cit amide bond initiates a spontaneous 1,6-elimination reaction within the PAB spacer, leading to the traceless release of the active vinblastine payload into the cytoplasm.[2]
-
Cytotoxicity: The released vinblastine binds to tubulin, preventing the formation of microtubules. This disruption of the cellular cytoskeleton arrests the cell in the M-phase of the cell cycle, ultimately triggering apoptosis.[3]
Caption: Mechanism of action for a this compound ADC.
Data Presentation: Representative Preclinical Performance
While comprehensive preclinical data for an ADC constructed with the exact this compound conjugate are not publicly available, the following tables summarize representative data from ADCs with similar components. This data serves to illustrate the typical potency and efficacy expected from this class of targeted therapeutics.
Table 1: Representative In Vitro Cytotoxicity of Val-Cit-Linker ADCs This table shows example IC₅₀ values for ADCs using the Val-Cit linker with different microtubule inhibitor payloads against various cancer cell lines. Potency is often in the low nanomolar to picomolar range.
| Cell Line | Target Antigen | Payload | Representative IC₅₀ (ng/mL) |
| IGROV1 | Folate Receptor α | Eribulin | ~1.5 |
| NCI-N87 | HER2 | MMAE | 13 - 50 |
| BT-474 | HER2 | MMAE | 13 - 50 |
| MDA-MB-453 | HER2 (low) | MMAF | 25 - 80 |
| Data is illustrative and compiled from studies on farletuzumab-eribulin and trastuzumab-MMAE/MMAF ADCs to show typical potency ranges.[5][6] |
Table 2: Representative In Vivo Efficacy of Vinblastine/Vincristine-Based ADCs This table presents conceptual in vivo outcomes for ADCs carrying vinca alkaloids, where significant tumor growth inhibition (TGI) is a key endpoint.
| Animal Model | Tumor Type | ADC Target | Dosing Regimen | Representative Outcome |
| Xenograft Mouse | Breast Cancer (HER2+) | HER2 | Single Dose, IV | Complete Tumor Regression |
| Xenograft Mouse | Neuroblastoma | VEGF Receptor-2 | Continuous Low-Dose | Sustained Tumor Regression |
| Data is illustrative and based on outcomes reported for trastuzumab-vincristine and low-dose vinblastine combination therapies to demonstrate potential in vivo efficacy.[5] |
Table 3: Representative Pharmacokinetic (PK) Parameters of Vinca Alkaloids This table shows typical PK values for vinca alkaloids, highlighting their clearance and half-life characteristics, which are important considerations for ADC design.
| Compound | Total Plasma Clearance (L/h/kg) | Apparent Elimination Half-life (h) |
| Vindesine | 0.53 | 23.2 |
| Vinorelbine (Navelbine) | 0.72 | 39.5 |
| Data is for related vinca alkaloids as direct PK data for the ADC is unavailable. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of any ADC. Below are methodologies for key assays.
Protocol: In Vitro Cytotoxicity Assay (MTT/XTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC in antigen-positive cancer cell lines.
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound ADC stock solution
-
Control Antibodies (non-targeting ADC, unconjugated mAb)
-
Free vinblastine drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
Viability Reagent Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
For XTT: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions, add it to each well, and incubate for 2-4 hours.
-
-
Formazan Measurement:
-
For MTT: Carefully aspirate the medium and add 150 µL of solubilization solution. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
For XTT: The formazan product is soluble; no solubilization step is needed.
-
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT; 450-500 nm for XTT).
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot viability against the logarithm of ADC concentration and fit the data using a four-parameter logistic (4PL) model to determine the IC₅₀ value.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Protocol: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Human tumor cell line (antigen-positive)
-
This compound ADC
-
Vehicle control and other control articles
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume (Volume = 0.5 × Length × Width²) and body weight regularly.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, ADC at various doses, control mAb).
-
ADC Administration: Administer the ADC and controls, typically via intravenous (IV) injection, according to the predetermined dosing schedule (e.g., single dose, or once weekly for 3 weeks).
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is typically reported as percent Tumor Growth Inhibition (%TGI).
-
Pathological Analysis: At termination, tumors and key organs may be harvested for further analysis (e.g., immunohistochemistry) to assess target engagement and off-target effects.
Protocol: Bioanalytical Quantification of Released Vinblastine
Objective: To quantify the concentration of free vinblastine in plasma samples from PK studies using LC-MS/MS.
Materials:
-
Plasma samples from ADC-treated animals
-
Vinblastine and deuterated-vinblastine (internal standard) analytical standards
-
Protein precipitation solvent (e.g., acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 analytical column
Methodology:
-
Sample Preparation: Thaw plasma samples. To a small aliquot (e.g., 50 µL), add the internal standard and protein precipitation solvent. Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution (e.g., water and acetonitrile with formic acid) to separate vinblastine from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for vinblastine and its internal standard.
-
-
Quantification: Generate a calibration curve using standards of known vinblastine concentrations. Quantify vinblastine in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve. The typical linear range for such an assay is approximately 0.025 to 10 ng/mL.
Conclusion and Future Directions
The this compound drug-linker conjugate is a highly promising platform for the development of targeted cancer therapies. Its design leverages a clinically validated, enzyme-cleavable linker strategy with a well-characterized and potent microtubule inhibitor. The success of ADCs built upon this platform will depend on careful target selection, optimization of the drug-to-antibody ratio (DAR), and a thorough understanding of its pharmacokinetic and toxicological profiles. Future research should focus on generating comprehensive preclinical data packages for specific antibody conjugates to validate the therapeutic potential of this system and guide its translation into clinical trials.
References
Biophysical Properties of MC-Val-Cit-PAB-vinblastine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical properties of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-vinblastine. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.
Core Biophysical and Chemical Properties
This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It combines the potent microtubule-inhibiting agent, vinblastine, with a cleavable linker system to ensure controlled drug release at the tumor site. The following table summarizes its key biophysical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇₄H₉₇N₁₀O₁₅ | [1][2] |
| Molecular Weight | 1366.62 g/mol | [1][2][3][4] |
| CAS Number | 2055896-92-7 | [1][2][5][6] |
| Appearance | White to light brown solid | [7] |
| Purity | Typically ≥95% | [3] |
| Solubility | ||
| In Vitro | ≥ 100 mg/mL in DMSO< 0.1 mg/mL in H₂O (insoluble) | [1][2] |
| In Vivo Formulation | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline | [1][2][7] |
| Lipophilicity (LogP) | Estimated > 4.0 | [8] |
| Storage Conditions | ||
| Solid | 4°C, sealed, away from moisture and light | [1][2] |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month | [5][7] |
Mechanism of Action and Cleavage
The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step process that begins with antibody-mediated delivery and culminates in the cytotoxic action of vinblastine.
Vinblastine's Inhibition of Microtubule Polymerization
Vinblastine, the cytotoxic payload, functions as a potent inhibitor of microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and disrupts their assembly.[9][10][11] This interference with microtubule formation leads to cell cycle arrest in the M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][11][12]
Enzymatic Cleavage of the Val-Cit Linker
The MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol) linker is designed to be stable in the bloodstream and release the vinblastine payload specifically within the target cancer cells.[] After the ADC is internalized into the cell's lysosomes, the dipeptide Val-Cit portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[14][15][16] This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active vinblastine drug.
Experimental Protocols
The following section outlines detailed methodologies for key experiments to characterize the biophysical properties of this compound and ADCs derived from it.
Determination of Drug-to-Antibody Ratio (DAR) by HPLC
Objective: To determine the average number of drug-linker molecules conjugated to an antibody.
Methodology:
-
Sample Preparation:
-
Reduce the ADC sample (typically 50-100 µg) by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate the mixture at 37°C for 30 minutes to separate the antibody's light and heavy chains.
-
-
HPLC Analysis:
-
Inject the reduced sample into a reverse-phase HPLC (RP-HPLC) system equipped with a suitable column (e.g., C4 or C8).
-
Use a gradient elution with two mobile phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Run a linear gradient from approximately 20% to 80% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile using a UV detector at 280 nm (for the protein) and a wavelength specific to the drug-linker if available.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated light and heavy chains, and the drug-conjugated light and heavy chains.
-
Calculate the DAR based on the relative peak areas and the number of conjugation sites on each chain.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC₅₀ value) of the ADC on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Plate cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the cells at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free vinblastine in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubate the plate for a period of 72 to 120 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][14]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10][14]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Stability Assessment under Thermal and pH Stress
Objective: To evaluate the physical stability of the ADC under stressed conditions.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the ADC in different buffer systems with varying pH values (e.g., pH 5.0, 6.0, and 7.4).
-
For thermal stress, incubate the ADC samples at elevated temperatures (e.g., 40°C and 50°C) for different time points (e.g., 1, 2, and 4 weeks). A control sample should be stored at the recommended temperature (e.g., 4°C).
-
-
Analysis of Aggregation:
-
Analyze the stressed and control samples using size-exclusion chromatography (SEC-HPLC) to monitor the formation of high molecular weight species (aggregates) and fragments.
-
A suitable SEC column is used with an isocratic mobile phase (e.g., phosphate-buffered saline).
-
Monitor the elution profile at 280 nm.
-
-
Analysis of Charge Variants:
-
Use ion-exchange chromatography (IEX) to assess changes in the charge heterogeneity of the ADC, which can indicate chemical degradation.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to quantify the percentage of aggregates, fragments, and any new charge variants.
-
Determine the degradation rates under different conditions.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the biophysical characterization of an antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-vinblastine to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the potency of a small molecule drug, ADCs can enhance the therapeutic window of the payload, minimizing systemic toxicity while maximizing efficacy at the tumor site. This document provides a detailed protocol for the conjugation of MC-Val-Cit-PAB-vinblastine to a monoclonal antibody.
The drug-linker complex consists of:
-
Vinblastine: A potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis.[1]
-
MC-Val-Cit-PAB Linker: A system comprising:
-
MC (Maleimidocaproyl): A maleimide group that enables covalent conjugation to free thiol groups on the antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[2][] This ensures targeted release of the payload within the cancer cell.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that facilitates the efficient release of the active vinblastine molecule following Val-Cit cleavage.[2]
-
This protocol outlines the necessary steps for antibody preparation, conjugation, purification of the resulting ADC, and characterization with a focus on determining the drug-to-antibody ratio (DAR).
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.
References
Application Notes and Protocols for Cell-Based Assays of Vinblastine ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential cell-based assays for evaluating the efficacy and mechanism of action of vinblastine-based Antibody-Drug Conjugates (ADCs). Detailed protocols for key experiments are included to facilitate the assessment of ADC performance in preclinical studies.
Introduction to Vinblastine ADCs
Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a payload, in this case, vinblastine.[1][2] Vinblastine, a vinca alkaloid, functions by binding to tubulin and inhibiting the assembly of microtubules.[3][4] This disruption of microtubule dynamics leads to M-phase specific cell cycle arrest and ultimately induces apoptosis in cancer cells.[3][5] The efficacy of a vinblastine ADC is contingent on a series of events including binding to the target antigen on the tumor cell surface, internalization of the ADC-antigen complex, trafficking to the lysosome, and the subsequent release of the vinblastine payload.[6]
This document outlines key cell-based assays to interrogate each step of this process:
-
Cytotoxicity and Viability Assays: To determine the potency of the ADC in killing target cancer cells.
-
Internalization Assays: To confirm that the ADC is being taken up by the target cells.
-
Bystander Effect Assays: To assess the ability of the released vinblastine to kill neighboring antigen-negative cells.
-
Apoptosis Assays: To confirm that the ADC induces programmed cell death.
I. Cytotoxicity and Viability Assays
Cytotoxicity assays are fundamental for screening promising ADC candidates and predicting their in vivo efficacy.[7][8] These assays measure the reduction in cell viability upon exposure to the ADC.
A. Key Concepts
-
IC50 Value: The concentration of an ADC that inhibits the growth of a cell population by 50%. It is a standard measure of ADC potency.
-
Payload-dependent Toxicity: For tubulin inhibitors like vinblastine, a longer incubation time (e.g., 72-96 hours) is often necessary to observe the full cytotoxic effect.[7]
B. Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[9][10]
Experimental Protocol: CellTiter-Glo® Assay
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Vinblastine ADC
-
Control antibody (without the drug)
-
Complete cell culture medium
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the vinblastine ADC and control antibody in complete culture medium.
-
Remove the old media from the wells and add 100 µL of the prepared ADC or control solutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate at 37°C for 72-96 hours.[7]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.[10]
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability (%) against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Data Presentation: Cytotoxicity of a Vinblastine ADC
| Treatment Group | Concentration (nM) | Cell Viability (%) |
| Untreated Control | 0 | 100 |
| Vinblastine ADC | 0.1 | 85.2 |
| Vinblastine ADC | 1 | 62.5 |
| Vinblastine ADC | 10 | 48.7 |
| Vinblastine ADC | 100 | 15.3 |
| Vinblastine ADC | 1000 | 2.1 |
| Control Antibody | 1000 | 98.6 |
II. ADC Internalization Assays
The internalization of an ADC is a prerequisite for the release of its cytotoxic payload.[12][13] These assays are crucial for selecting antibodies that are efficiently endocytosed upon antigen binding.[14]
A. Key Concepts
-
Receptor-Mediated Endocytosis: The primary mechanism for ADC internalization, where the binding of the ADC to its target antigen triggers the cell to engulf the ADC-antigen complex.[14]
-
pH-Sensitive Dyes: These dyes, such as pHrodo, are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the endosomes and lysosomes, providing a direct measure of internalization.[15][16]
B. Recommended Assay: pHrodo Dye-Based Internalization Assay
This method allows for the real-time kinetic analysis of ADC internalization in live cells.[17]
Experimental Protocol: pHrodo-Based Internalization Assay
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Vinblastine ADC
-
pHrodo iFL Red STP Ester (or similar pH-sensitive dye)
-
Labeling buffer (e.g., PBS, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Live-cell imaging system or flow cytometer
-
Hoechst 33342 (for nuclear staining)
Procedure:
-
ADC Labeling:
-
Label the vinblastine ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
Remove unconjugated dye using a size-exclusion chromatography column.
-
-
Cell Treatment:
-
Seed cells in a 96-well imaging plate or appropriate culture vessel and allow them to attach overnight.
-
Treat the cells with the pHrodo-labeled vinblastine ADC at a suitable concentration.
-
Include a negative control of labeled, non-targeting IgG.
-
-
Imaging and Analysis:
-
Acquire images at various time points (e.g., 0, 2, 4, 8, 24 hours) using a live-cell imaging system equipped for fluorescence microscopy.[18]
-
Counterstain the nuclei with Hoechst 33342 for cell segmentation.
-
Quantify the intracellular fluorescence intensity of the pHrodo dye over time. An increase in fluorescence indicates internalization into acidic compartments.[16]
-
Alternatively, analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
-
Data Presentation: Quantification of ADC Internalization
| Time (hours) | Mean Fluorescence Intensity (Antigen-Positive Cells) | Mean Fluorescence Intensity (Antigen-Negative Cells) |
| 0 | 150 | 145 |
| 2 | 850 | 160 |
| 4 | 2500 | 180 |
| 8 | 6200 | 210 |
| 24 | 15500 | 250 |
III. Bystander Effect Assays
The bystander effect occurs when the cytotoxic payload released from the target cancer cell diffuses into the surrounding microenvironment and kills neighboring antigen-negative cells.[19] This is a critical mechanism for enhancing the therapeutic efficacy of ADCs, especially in heterogeneous tumors.[20]
A. Key Concepts
-
Co-culture System: A method where antigen-positive and antigen-negative cells are grown together to mimic a heterogeneous tumor environment.[21]
-
Conditioned Medium Transfer: An assay to determine if the cytotoxic agent is released into the medium and can kill cells without direct cell-to-cell contact.[22]
B. Recommended Assay: Co-Culture Bystander Killing Assay
This assay directly visualizes and quantifies the killing of antigen-negative cells in the presence of antigen-positive cells treated with the ADC.
Experimental Protocol: Co-Culture Bystander Killing Assay
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (engineered to express a fluorescent protein, e.g., GFP)[8]
-
Vinblastine ADC
-
Control ADC (non-cleavable linker or non-permeable payload)
-
Live-cell imaging system
-
Propidium Iodide (PI) or another dead-cell stain
Procedure:
-
Cell Seeding:
-
Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well imaging plate at a defined ratio (e.g., 1:1).[20]
-
Allow the cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-culture with the vinblastine ADC and a control ADC at a concentration that is cytotoxic to the antigen-positive cells but not directly to the antigen-negative cells.[21]
-
Include an untreated co-culture as a control.
-
-
Imaging and Analysis:
-
Acquire images of both the GFP channel (for antigen-negative cells) and a brightfield or phase-contrast channel at regular intervals for 72-96 hours.
-
Add a dead-cell stain like PI to the media to visualize cell death in real-time.
-
Quantify the number of viable GFP-positive cells over time in the treated versus untreated wells. A decrease in the number of viable GFP-positive cells in the presence of the vinblastine ADC indicates a bystander effect.[20]
-
Data Presentation: Bystander Killing of Antigen-Negative Cells
| Time (hours) | % Viable Antigen-Negative Cells (Untreated) | % Viable Antigen-Negative Cells (Control ADC) | % Viable Antigen-Negative Cells (Vinblastine ADC) |
| 0 | 100 | 100 | 100 |
| 24 | 102 | 98 | 95 |
| 48 | 105 | 96 | 75 |
| 72 | 110 | 95 | 48 |
| 96 | 115 | 94 | 22 |
IV. Apoptosis Assays
Vinblastine induces apoptosis, and confirming this mechanism of cell death is crucial for characterizing the ADC's mode of action.[23][24]
A. Key Concepts
-
Annexin V: A protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25]
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[26]
B. Recommended Assay: Annexin V/PI Staining by Flow Cytometry
This assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[27]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Target antigen-positive cancer cell line
-
Vinblastine ADC
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the vinblastine ADC at its IC50 concentration for a predetermined time (e.g., 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls to set up compensation and gates for:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Apoptosis Induction by Vinblastine ADC
| Cell Population | % of Cells (Untreated) | % of Cells (Vinblastine ADC Treated) |
| Viable (Annexin V- / PI-) | 95.1 | 35.8 |
| Early Apoptotic (Annexin V+ / PI-) | 2.3 | 42.5 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 1.5 | 18.9 |
| Necrotic (Annexin V- / PI+) | 1.1 | 2.8 |
V. Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Antibody Drug Conjugate - Cellomatics Biosciences [cellomaticsbio.com]
- 2. Antibody Drug Conjugate Discovery and Development [promega.com]
- 3. Vinblastine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 13. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 14. precisionantibody.com [precisionantibody.com]
- 15. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. revvity.com [revvity.com]
- 18. njbio.com [njbio.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. agilent.com [agilent.com]
- 21. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apoptosis Protocols | USF Health [health.usf.edu]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of MC-Val-Cit-PAB-Vinblastine ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker to conjugate vinblastine, a potent microtubule inhibitor.
The MC-Val-Cit-PAB linker is a protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[1] Vinblastine exerts its cytotoxic effect by binding to tubulin and disrupting microtubule polymerization, which leads to mitotic arrest and apoptosis of rapidly dividing cancer cells.
Due to the limited availability of published in vivo efficacy studies for an ADC with the specific MC-Val-Cit-PAB-vinblastine conjugate, the following protocols are adapted from established methodologies for similar ADCs and vinblastine-based therapies. These guidelines will enable researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of their vinblastine-based ADCs.
Mechanism of Action and Signaling Pathway
The this compound ADC targets a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome. The Val-Cit dipeptide within the linker is cleaved by lysosomal proteases, such as Cathepsin B, leading to the release of the PAB-vinblastine moiety, which then liberates the active vinblastine drug.
Released vinblastine binds to β-tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule dynamics arrests the cell cycle at the G2/M phase, preventing the formation of the mitotic spindle and ultimately inducing apoptosis.
Experimental Protocols
The following protocols are provided as a general framework. Specific parameters such as cell line, animal strain, and dosing regimen should be optimized for each particular ADC and tumor model.
Cell Line-Derived Xenograft (CDX) Model Establishment
A widely used approach for evaluating ADC efficacy is the use of xenograft models where human cancer cells are implanted into immunocompromised mice.[3]
Materials:
-
Human cancer cell line expressing the target antigen
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS and syringes
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (should be >90%).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 107 cells/mL).
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
In Vivo Efficacy Study
This protocol is adapted from a study on continuous low-dose vinblastine therapy in combination with a targeted antibody.
Materials:
-
Tumor-bearing mice (from Protocol 2.1)
-
This compound ADC
-
Vehicle control (e.g., sterile saline or PBS)
-
Dosing syringes
-
Calipers and analytical balance
Protocol:
-
Dose Preparation:
-
Reconstitute the lyophilized ADC in the appropriate vehicle to the desired stock concentration.
-
Further dilute the stock solution to the final dosing concentrations on the day of administration. A preparation of a working solution for in vivo experiments could involve adding a DMSO stock solution to PEG300, followed by Tween-80 and saline.[4]
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Non-targeting ADC control (if available)
-
Group 3: this compound ADC (low dose)
-
Group 4: this compound ADC (high dose)
-
Group 5: Positive control (e.g., free vinblastine at its maximum tolerated dose)
-
-
Administration:
-
Administer the ADC, controls, and vehicle via intravenous (IV) injection (tail vein) or intraperitoneal (IP) injection. The route of administration should be consistent across all groups.
-
Dosing frequency can be, for example, once every 3 days.
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at the time of tumor measurement to monitor for toxicity.
-
Observe the animals for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or when a pre-defined time point is reached.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q3D | 0 | |
| Non-targeting ADC | X | Q3D | ||
| This compound ADC | Low Dose (Y) | Q3D | ||
| This compound ADC | High Dose (Z) | Q3D | ||
| Free Vinblastine | MTD | Q3D |
SEM: Standard Error of the Mean; Q3D: Every 3 days; MTD: Maximum Tolerated Dose
Table 2: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | - | 0 | |
| Non-targeting ADC | X | ||
| This compound ADC | Low Dose (Y) | ||
| This compound ADC | High Dose (Z) | ||
| Free Vinblastine | MTD |
Table 3: Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Notable Clinical Signs of Toxicity |
| Vehicle Control | - | None | |
| Non-targeting ADC | X | ||
| This compound ADC | Low Dose (Y) | ||
| This compound ADC | High Dose (Z) | ||
| Free Vinblastine | MTD |
Conclusion
The protocols and data presentation templates provided in these application notes offer a comprehensive guide for the preclinical in vivo evaluation of this compound ADCs. While the specific ADC conjugate of interest lacks extensive published data, the methodologies outlined here, adapted from established practices with similar constructs, provide a robust framework for assessing anti-tumor efficacy and toxicity. Careful optimization of experimental parameters and meticulous data collection will be crucial for determining the therapeutic potential of novel vinblastine-based ADCs.
References
- 1. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of biopharmaceuticals, combining the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs.[1] This targeted delivery approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. The complex and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical techniques to ensure their quality, safety, and efficacy.[2] Critical quality attributes (CQAs) that must be thoroughly characterized include the drug-to-antibody ratio (DAR), drug load distribution, purity, presence of aggregates, and the stability of the drug-linker conjugate.[3]
This document provides detailed application notes and experimental protocols for the key analytical techniques used in ADC characterization, tailored for researchers, scientists, and drug development professionals.
Core Analytical Techniques for ADC Characterization
A multi-faceted analytical approach is crucial for the comprehensive characterization of ADCs. The primary techniques employed assess various aspects of the ADC's structure and function. The logical relationship between these techniques in a typical characterization workflow is illustrated below.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical parameter that directly influences the ADC's potency and therapeutic window. An optimal DAR is essential, as a low DAR may result in reduced efficacy, while a high DAR can lead to poor pharmacokinetics and increased toxicity. The distribution of drug molecules across the antibody population is also a key quality attribute.
Key Analytical Techniques for DAR Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The addition of a hydrophobic drug increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs. | Average DAR, drug load distribution, and presence of unconjugated antibody. | Mild, non-denaturing conditions preserve the native protein structure. | Not directly compatible with MS due to high salt concentrations in the mobile phase. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains. | Average DAR by analyzing drug load on individual chains. | Compatible with MS. Good resolution for cysteine-linked ADCs. | Denaturing conditions may not be suitable for all ADCs. Not ideal for heterogeneous lysine-linked ADCs.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact ADC or its subunits. | Precise average DAR, drug load distribution, and identification of different drug-loaded species. | High accuracy and specificity. Can provide information on conjugation sites. | Can be complex to interpret for heterogeneous samples. Sample preparation can be critical.[5] |
Experimental Protocols
This protocol describes a generic method for determining the average DAR and drug load distribution of a cysteine-linked ADC.
Materials:
-
ADC Sample: 1 mg/mL in formulation buffer.
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar.
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC or equivalent.
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5 column volumes at a flow rate of 0.8 mL/min.
-
Injection: Inject 10-20 µg of the prepared ADC sample.
-
Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.8 mL/min.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Expected Results: A chromatogram showing separated peaks corresponding to the unconjugated antibody (DAR0) and the various drug-conjugated species (e.g., DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs). For example, analysis of brentuximab vedotin typically yields a calculated DAR of approximately 3.7.[6]
This protocol is suitable for determining the DAR of cysteine-linked ADCs by analyzing the drug load on the light and heavy chains.
Materials:
-
ADC Sample: 2-3 mg/mL in PBS.
-
Reduction Buffer: 7.2 M Guanidine-HCl, 0.3 M Sodium Acetate, pH 5.3.
-
Reducing Agent: 1 M Tris(2-carboxyethyl)phosphine (TCEP).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
RP-HPLC Column: Agilent AdvanceBio mAb C4, 2.1 x 150 mm, 3.5 µm or similar.
-
HPLC System: Agilent 1200 HPLC system or equivalent.
Procedure:
-
Sample Reduction:
-
Dilute the ADC sample to 0.5 mg/mL in the Reduction Buffer.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 15 minutes with shaking.[7]
-
-
Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min at 80°C.
-
Injection: Inject approximately 2 µg of the reduced sample.
-
Chromatographic Separation: Apply a linear gradient from 30% to 45% Mobile Phase B over 15 minutes.[7]
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. Calculate the average DAR based on the relative abundance of each species.
ADC Purity and Aggregation
The conjugation process can lead to the formation of aggregates and fragments, which are critical quality attributes that can impact the ADC's efficacy and immunogenicity.
Key Analytical Techniques for Purity and Aggregation
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute before smaller molecules (monomers and fragments). | Quantitation of high molecular weight species (aggregates) and low molecular weight species (fragments). | Robust and widely used method. Can be performed under non-denaturing conditions. | Can be susceptible to non-specific interactions between the ADC and the column stationary phase.[5] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates proteins based on their molecular weight under denaturing conditions. | Purity assessment, detection of fragments and impurities. | High resolution and requires small sample volumes. | Denaturing conditions may not be suitable for all ADCs. |
Experimental Protocols
This protocol provides a general method for quantifying aggregates in an ADC sample.
Materials:
-
ADC Sample: 1 mg/mL in formulation buffer.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
SEC Column: TSKgel G3000SWxl (7.8 x 300 mm, 5 µm) or similar.
-
UHPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.
Procedure:
-
Sample Preparation: The ADC sample is typically analyzed directly without further dilution. If necessary, dilute to 1 mg/mL with the mobile phase.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the ADC sample.
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase for 30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Expected Results: A chromatogram with a major peak for the ADC monomer and smaller peaks for aggregates (eluting earlier) and fragments (eluting later). For many commercial ADCs, the aggregate level is typically below 2%.
This protocol describes the analysis of ADC purity under non-reducing conditions.
Materials:
-
ADC Sample: 1 mg/mL.
-
Sample Buffer: SDS-MW sample buffer.
-
Alkylating Agent: 1 M Iodoacetamide (IAM).
-
CE-SDS System: Beckman Coulter PA 800 Plus or equivalent.
-
CE-SDS Gel Buffer and Capillary: As per manufacturer's kit.
Procedure:
-
Sample Preparation:
-
Mix the ADC sample with the sample buffer.
-
Add IAM to a final concentration of 50 mM.
-
Incubate at 70°C for 10 minutes.
-
-
Instrument Setup: Follow the manufacturer's instructions for setting up the CE-SDS instrument, including capillary conditioning.
-
Injection: Inject the prepared sample electrokinetically.
-
Separation: Apply the separation voltage as recommended by the manufacturer.
-
Data Acquisition: Detect the separated species by UV at 220 nm.
-
Data Analysis: Analyze the electropherogram to determine the percentage of the main peak (intact ADC) and any impurity peaks.
ADC Linker Stability and Charge Heterogeneity
The stability of the linker is crucial to prevent premature drug release in circulation. Charge heterogeneity, arising from post-translational modifications and the conjugation process, can impact the ADC's stability and biological activity.
Key Analytical Techniques for Linker Stability and Charge Heterogeneity
| Technique | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | As described previously. | Used to monitor the release of the free drug from the ADC over time in stability studies. | Sensitive method for quantifying small molecule drugs. | Indirect measure of linker stability. |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | Provides a detailed profile of the charge variants of the ADC. | High resolution and reproducibility for charge heterogeneity analysis. | Can be challenging to couple with MS. |
Experimental Protocols
This protocol outlines a general method for analyzing the charge variants of an ADC.
Materials:
-
ADC Sample: 1 mg/mL.
-
Ampholytes: Pharmalyte mixture appropriate for the pI range of the ADC (e.g., pH 3-10).
-
Anolyte: Phosphoric acid.
-
Catholyte: Sodium hydroxide.
-
iCIEF System: ProteinSimple Maurice or equivalent.
Procedure:
-
Sample Preparation: Mix the ADC sample with the ampholyte solution and pI markers according to the manufacturer's instructions.
-
Instrument Setup: Prepare the iCIEF instrument with the appropriate anolyte, catholyte, and separation capillary.
-
Focusing: Apply a voltage to create the pH gradient and focus the ADC charge variants at their respective pIs.
-
Imaging: Detect the focused protein bands using a whole-column UV detector.
-
Data Analysis: Analyze the electropherogram to identify and quantify the different charge variants (e.g., acidic, main, and basic peaks).
Data Presentation
Table 1: Typical Drug-to-Antibody Ratios of Commercial ADCs
| ADC Name | Target Antigen | Linker Type | Payload | Average DAR | Analytical Method |
| Adcetris® (Brentuximab vedotin) | CD30 | Protease-cleavable | MMAE | ~3.7 | HIC[6] |
| Kadcyla® (Trastuzumab emtansine) | HER2 | Non-cleavable | DM1 | ~3.5 | HIC, MS |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | Protease-cleavable | DXd (a topoisomerase I inhibitor) | ~8 | HIC, MS |
| Trodelvy® (Sacituzumab govitecan) | Trop-2 | Hydrolyzable | SN-38 | ~7.6 | RP-HPLC, MS |
| Besponsa® (Inotuzumab ozogamicin) | CD22 | Acid-labile | Calicheamicin | ~6 | Spectrophotometry, MS |
Table 2: Representative Purity and Aggregation Data for ADCs
| Analytical Technique | Parameter | Typical Specification |
| SEC-HPLC | % Monomer | ≥ 95% |
| % Aggregates | ≤ 2% | |
| % Fragments | ≤ 3% | |
| CE-SDS (Non-reduced) | % Main Peak (Purity) | ≥ 95% |
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for two key analytical techniques used in ADC characterization.
Conclusion
The analytical characterization of ADCs is a complex but essential process for ensuring the development of safe and effective therapeutics. The techniques and protocols outlined in this document provide a robust framework for assessing the critical quality attributes of ADCs. A thorough understanding and implementation of these methods will enable researchers, scientists, and drug development professionals to advance the next generation of targeted cancer therapies.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Platform Methods to Characterize the Charge Heterogeneity of Three Common Protein Therapeutics by Imaged Capillary Isoelectric Focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive LC-MS Analysis of MC-Val-Cit-PAB-Vinblastine Antibody-Drug Conjugates
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the characterization and quantification of a vinblastine-based antibody-drug conjugate (ADC) utilizing the cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical assessment of ADCs. The protocols cover the analysis of the intact ADC to determine the drug-to-antibody ratio (DAR), quantification of the released vinblastine payload, and measurement of total antibody. These methods leverage the high sensitivity and specificity of liquid chromatography-mass spectrometry (LC-MS).
Introduction
Antibody-drug conjugates are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug.[1] The ADC discussed here employs vinblastine, a microtubule-disrupting agent, conjugated to a monoclonal antibody via the MC-Val-Cit-PAB linker. This linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells, thereby releasing the active vinblastine payload.[2][]
Comprehensive bioanalysis of ADCs is critical for understanding their pharmacokinetics (PK), efficacy, and safety.[4] This involves the characterization and quantification of several analytes: the intact ADC with its various drug-loaded species, the total antibody (conjugated and unconjugated), and the free cytotoxic payload.[5] LC-MS has emerged as a powerful tool for ADC analysis due to its ability to provide detailed information on these different components.[6] This document outlines optimized protocols for sample preparation and LC-MS/MS analysis for each of these key analytes.
Experimental Workflow
A general workflow for the LC-MS analysis of MC-Val-Cit-PAB-vinblastine conjugates is presented below. The workflow outlines the major steps from sample collection to data analysis for the different analytes of interest.
Caption: Workflow for the LC-MS analysis of ADC analytes.
Experimental Protocols
Intact ADC and Drug-to-Antibody Ratio (DAR) Analysis
This protocol describes the analysis of the intact ADC to determine the distribution of drug-loaded species and calculate the average DAR.
a. Sample Preparation
-
Immunoaffinity Capture:
-
To a 100 µL plasma sample, add an appropriate amount of biotinylated anti-human IgG antibody.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Add streptavidin-coated magnetic beads and incubate for an additional 30 minutes.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Elute the captured ADC with a low-pH elution buffer (e.g., 0.1% TFA).
-
-
Deglycosylation (Optional but Recommended):
-
To the eluted ADC, add PNGase F and incubate according to the manufacturer's instructions to reduce heterogeneity.
-
-
Reduction (for Cysteine-linked Conjugates):
-
If the conjugation is through interchain disulfides, the ADC can be reduced to separate light and heavy chains. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
b. LC-MS Method
| Parameter | Setting |
| LC System | High-resolution UPLC/HPLC system |
| Column | Reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20-80% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (m/z) | 1000-4000 |
| Data Analysis | Deconvolution of the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species. The average DAR is calculated from the relative abundance of each species. |
Total Antibody Quantification
This protocol describes the quantification of the total antibody concentration (both conjugated and unconjugated) using a surrogate peptide approach.
a. Sample Preparation
-
Immunoaffinity Capture: Follow the same procedure as for intact ADC analysis (Section 1.a.1).
-
Reduction and Alkylation:
-
Reduce the captured antibody with 10 mM DTT at 60°C for 30 minutes.
-
Alkylate with 25 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:20 (w/w) ratio and incubate overnight at 37°C.
-
Quench the digestion with 1% formic acid.
-
b. LC-MS/MS Method
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Surrogate Peptide | A unique peptide from the constant region of the antibody should be selected. |
Table 1: Example MRM Transitions for a Surrogate Peptide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Surrogate Peptide | User-defined | User-defined | User-optimized |
| Internal Standard | User-defined | User-defined | User-optimized |
Free Vinblastine Quantification
This protocol describes the quantification of the unconjugated vinblastine payload in a biological matrix.[7][8]
a. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., vincristine or a deuterated analog of vinblastine).[9][10]
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Solid-Phase Extraction (SPE) (Alternative):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate and reconstitute as in the protein precipitation method.
-
b. LC-MS/MS Method
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 or PFP column (e.g., 2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | 5 mM Ammonium acetate in water[7] |
| Mobile Phase B | Methanol[7] |
| Gradient | Isocratic or a shallow gradient optimized for vinblastine elution[7] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[7] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Vinblastine and a Potential Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vinblastine | 811.4 | 751.4 | User-optimized |
| 811.4 | 355.2 | User-optimized | |
| Vincristine (IS) | 825.4 | 765.4 | User-optimized |
Expected Results and Data Presentation
The data obtained from these analyses should be presented in a clear and concise manner. Quantitative data should be summarized in tables for easy comparison.
Table 3: Example Data Summary for DAR Analysis
| Drug-loaded Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | e.g., 148050 | e.g., 10 |
| DAR2 | e.g., 150782 | e.g., 35 |
| DAR4 | e.g., 153514 | e.g., 45 |
| DAR6 | e.g., 156246 | e.g., 10 |
| Average DAR | e.g., 3.9 |
Table 4: Example Quantitative Data for Total Antibody and Free Vinblastine
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Total Antibody | e.g., 50 | e.g., 5000 | < 15% | ± 15% |
| Free Vinblastine | e.g., 0.1 | e.g., 100 | < 15% | ± 15% |
Signaling Pathway Diagram
The mechanism of action for this ADC involves internalization and lysosomal trafficking, leading to the cleavage of the Val-Cit linker by Cathepsin B and subsequent release of vinblastine to induce cell cycle arrest.
Caption: ADC binding, internalization, and payload release.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the LC-MS-based analysis of this compound antibody-drug conjugates. These methods enable the detailed characterization of critical quality attributes such as drug-to-antibody ratio, as well as the quantification of total antibody and free vinblastine payload in biological matrices. The successful implementation of these assays is essential for advancing the development of this and other similar ADCs.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Scholars@Duke publication: Simultaneous quantification of vinblastine and desacetylvinblastine concentrations in canine plasma and urine samples using LC-APCI-MS/MS. [scholars.duke.edu]
- 8. Comprehensive Review of Analytical Approaches for Vinblastine and Vincristine in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Vinblastine-Containing Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy and safety.[][2] An ADC with a low DAR may lack potency, while an excessively high DAR can negatively affect pharmacokinetics, stability, and increase toxicity.[2][3] Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the ADC development process.[4]
This application note provides detailed protocols for determining the average DAR of ADCs containing the cytotoxic agent vinblastine, a vinca alkaloid that inhibits cell division by disrupting microtubule assembly.[5][6] The methods described include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanism of Action: Vinblastine
Vinblastine exerts its cytotoxic effect by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[7] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[5][6] This disruption of microtubule formation leads to cell cycle arrest in the M phase, ultimately triggering apoptosis (programmed cell death).[5][7]
Methods for DAR Determination
Several analytical techniques can be employed to determine the DAR of vinblastine ADCs. The choice of method often depends on the specific characteristics of the ADC, the conjugation chemistry (e.g., cysteine vs. lysine conjugation), and the stage of development.[2][8]
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][9][10] This technique is based on the Beer-Lambert law and requires that the antibody and the drug have distinct maximum absorbance wavelengths (λmax).[][8]
Experimental Workflow: UV/Vis Spectroscopy
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the naked antibody at 280 nm (εAb,280) and for the vinblastine-linker conjugate at both 280 nm (εDrug,280) and its own λmax (εDrug,λmax). This is typically done empirically.
-
-
Sample Preparation:
-
Prepare the vinblastine ADC sample in a suitable buffer (e.g., PBS, pH 7.4).
-
Use a quartz cuvette for all measurements.
-
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of vinblastine (Aλmax).
-
-
Calculation:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be determined by solving the following simultaneous equations:
-
A280 = (εAb,280 * [Ab]) + (εDrug,280 * [Drug])
-
Aλmax = (εAb,λmax * [Ab]) + (εDrug,λmax * [Drug])
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = [Drug] / [Ab]
-
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species.[11][12][13] It separates molecules based on their hydrophobicity. Since the conjugated vinblastine payload is typically hydrophobic, ADC species with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column.[13][14] HIC is particularly well-suited for cysteine-linked ADCs, often resolving species with 0, 2, 4, 6, and 8 drugs.[11][12]
Experimental Workflow: HIC-HPLC
Protocol:
-
Materials:
-
HIC Column: e.g., TSKgel Butyl-NPR column.
-
Mobile Phase A (High Salt): 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject approximately 10-20 µg of the vinblastine ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a specific DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species from its peak area.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic method used to determine the average DAR.[][11] Unlike HIC, which analyzes the intact ADC, RP-HPLC typically involves the reduction of the ADC to separate its light chains (LC) and heavy chains (HC).[11][12] The conjugation of vinblastine to the chains increases their hydrophobicity, allowing for the separation of unconjugated chains from drug-loaded chains.
Protocol:
-
Sample Preparation (Reduction):
-
To approximately 100 µg of the vinblastine ADC, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.
-
-
Materials:
-
RP-HPLC Column: e.g., a PLRP-S column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Instrumentation:
-
An HPLC system with a UV detector, preferably operated at an elevated temperature (e.g., 80°C) to improve peak shape.
-
-
Procedure:
-
Inject the reduced ADC sample onto the RP-HPLC column.
-
Separate the light and heavy chains using a gradient of Mobile Phase B (e.g., 30% to 45% over 15 minutes).
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug).
-
Calculate the weighted average DAR using the peak areas.[15] For a typical IgG1 with conjugation on both light and heavy chains, the formula is:
-
Average DAR = 2 * [(Σ Weighted Peak Area of HC) + (Σ Weighted Peak Area of LC)] / 100
-
-
Data Presentation: Comparison of DAR Determination Methods
The quantitative data and characteristics of each method are summarized below for easy comparison.
| Parameter | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Absorbance based on Beer-Lambert Law[] | Separation by hydrophobicity[14][16] | Separation by polarity/hydrophobicity[] |
| Sample State | Intact ADC | Intact ADC | Reduced (Light & Heavy Chains) |
| Information Obtained | Average DAR only[17] | Average DAR, Drug Load Distribution[11] | Average DAR, Chain-specific conjugation |
| Throughput | High | Medium | Medium |
| Complexity | Low | Medium | High (sample prep required) |
| MS Compatibility | Not applicable | Challenging due to non-volatile salts[14] | Compatible with appropriate mobile phases[18] |
| Key Requirement | Different λmax for drug and antibody[16] | Hydrophobic nature of the drug-linker | Separation of reduced chains |
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of vinblastine ADCs. UV/Vis spectroscopy offers a quick and simple estimation of the average DAR, making it suitable for rapid screening.[10][16] HIC provides more detailed information, including the distribution of different drug-loaded species, which is crucial for understanding the heterogeneity of the ADC product.[11][12] RP-HPLC serves as a valuable orthogonal method, providing insights into the conjugation at the light and heavy chain levels.[11][12] Often, a combination of these methods, along with mass spectrometry for confirmation, is employed to fully characterize a vinblastine ADC and ensure its quality, safety, and efficacy.[]
References
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. ppd.com [ppd.com]
- 4. veranova.com [veranova.com]
- 5. Vinblastine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. hpst.cz [hpst.cz]
Application Notes and Protocols: MC-Val-Cit-PAB-Vinblastine for Solid Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The MC-Val-Cit-PAB-vinblastine drug-linker is a sophisticated system for ADC development. It comprises a stable linker, a cathepsin B-cleavable dipeptide, a self-immolative spacer, and the microtubule-disrupting agent, vinblastine.[1][2][3] This combination allows for targeted delivery of vinblastine to antigen-expressing solid tumors, followed by specific intracellular release of the cytotoxic payload.
These application notes provide an overview of the mechanism of action and protocols for evaluating the efficacy of ADCs utilizing the this compound system.
Mechanism of Action
The this compound ADC leverages the specificity of a monoclonal antibody (mAb) to target a tumor-associated antigen on the surface of cancer cells. The ADC construct consists of:
-
Monoclonal Antibody (mAb): Binds to a specific antigen overexpressed on the surface of solid tumor cells.
-
MC (Maleimidocaproyl) Linker: Provides a stable covalent attachment point to the antibody, typically through cysteine residues.[4]
-
Val-Cit (Valine-Citrulline) Dipeptide: A substrate for the lysosomal protease cathepsin B, which is often upregulated in the tumor microenvironment.[4][5] This enzymatic cleavage is the primary mechanism for payload release.
-
PAB (p-aminobenzyl) Spacer: A self-immolative linker that, upon cleavage of the Val-Cit dipeptide, releases the active vinblastine payload.[4][5]
-
Vinblastine: A potent microtubule inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[2][6][7][8]
The targeted delivery and controlled release mechanism enhances the therapeutic window of vinblastine, a drug that can have significant side effects when administered systemically.[8]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of the this compound ADC.
Data Presentation
The following tables present illustrative data for a hypothetical anti-Her2-MC-Val-Cit-PAB-vinblastine ADC. This data is representative of typical experimental outcomes and should be used as a reference.
Table 1: In Vitro Cytotoxicity
| Cell Line | Her2 Expression | IC50 (nM) of anti-Her2-MC-Val-Cit-PAB-vinblastine | IC50 (nM) of Non-Targeting ADC | IC50 (nM) of Free Vinblastine |
| SK-BR-3 | High | 0.5 | >1000 | 2.5 |
| BT-474 | High | 1.2 | >1000 | 3.0 |
| MDA-MB-231 | Low | 250 | >1000 | 5.0 |
| MCF-7 | Low | 310 | >1000 | 4.5 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) at Day 21 |
| SK-BR-3 | Vehicle | - | +1200 |
| anti-Her2-MC-Val-Cit-PAB-vinblastine | 1 | -20 | |
| anti-Her2-MC-Val-Cit-PAB-vinblastine | 3 | -65 (regression) | |
| Non-Targeting ADC | 3 | +1150 | |
| Free Vinblastine | 1 | +800 | |
| MDA-MB-231 | Vehicle | - | +1500 |
| anti-Her2-MC-Val-Cit-PAB-vinblastine | 3 | +1300 |
Table 3: Representative Pharmacokinetic Parameters in Mice
| Compound | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) |
| anti-Her2-MC-Val-Cit-PAB-vinblastine (ADC) | 50 | 2500 | 120 |
| Free Vinblastine | 0.5 | 1.2 | 19.5 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC in various cancer cell lines.
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ADC, non-targeting control ADC, and free vinblastine
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC, control ADC, and free vinblastine in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 72-96 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.[9][10]
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity assay.
Protocol 2: Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[9][11][12]
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3)
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., MDA-MB-231-GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Co-culture the antigen-positive and antigen-negative-GFP cells in a 96-well plate at a defined ratio (e.g., 1:1) and allow them to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Wash the cells with PBS.
-
Quantify the number of viable GFP-positive cells using a fluorescence microscope or high-content imager.
-
Compare the viability of the GFP-positive cells in the presence of the antigen-positive cells and the ADC to their viability when cultured alone with the ADC. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol assesses the anti-tumor efficacy of the ADC in a xenograft mouse model.[13]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (e.g., SK-BR-3)
-
Matrigel (optional)
-
This compound ADC, non-targeting control ADC, free vinblastine, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (n=8-10 per group).
-
Administer the ADC, controls, or vehicle via intravenous injection at the specified dose and schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate treatment efficacy.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the in vivo tumor growth inhibition study.
Conclusion
The this compound linker-drug system offers a robust platform for the development of highly targeted and effective ADCs for the treatment of solid tumors. The protocols outlined in this document provide a framework for the preclinical evaluation of such ADCs, from initial in vitro characterization to in vivo efficacy studies. Careful execution of these experiments will provide crucial data to guide the advancement of promising ADC candidates into further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MC-Val-Cit-PAB-Gly-NHS ester, ADC linker | BroadPharm [broadpharm.com]
- 6. Page loading... [guidechem.com]
- 7. droracle.ai [droracle.ai]
- 8. wjpls.org [wjpls.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: MC-Val-Cit-PAB-Vinblastine in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful therapeutic strategy in oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This document provides detailed application notes and protocols for the use of an ADC composed of a monoclonal antibody conjugated to the microtubule-inhibiting agent vinblastine via a cathepsin B-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB). This ADC construct is designed for the targeted treatment of hematological malignancies.
Vinblastine, a vinca alkaloid, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] The MC-Val-Cit-PAB linker is engineered to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby enhancing the therapeutic index and minimizing off-target toxicity.[5]
Note: Publicly available preclinical data for an ADC specifically comprising the MC-Val-Cit-PAB-vinblastine conjugate in hematological malignancies is limited. The quantitative data and detailed protocols provided herein are based on established methodologies for similar ADCs and should be adapted and optimized for specific applications.
Mechanism of Action
The therapeutic efficacy of an anti-cancer ADC with the this compound conjugate is dependent on a sequence of events, beginning with the specific recognition of a tumor-associated antigen on the surface of hematological cancer cells by the monoclonal antibody component.
Caption: Mechanism of action of an this compound ADC.
Data Presentation
Illustrative In Vitro Cytotoxicity Data
The following table presents illustrative IC50 values for an anti-CD22 ADC utilizing a similar MC-Val-Cit-PAB linker but with an MMAE payload, against various lymphoma cell lines. This data serves as an example of the expected potency of a vinblastine-based ADC against relevant hematological cancer cell lines.
| Cell Line | Histotype | Target Antigen | Illustrative ADC (anti-CD22-MC-Val-Cit-PAB-MMAE) IC50 (nM) |
| BJAB | Burkitt's Lymphoma | CD22 | 3.3 |
| WSU-NHL | Non-Hodgkin's Lymphoma | CD22 | 0.95 |
| Ramos | Burkitt's Lymphoma | CD22 | ~5 |
| Daudi | Burkitt's Lymphoma | CD22 | ~10 |
Data is illustrative and sourced from studies on a similar ADC construct.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of an this compound ADC against hematological malignancy cell lines.
Materials:
-
Target hematological cancer cell lines (e.g., Ramos, Daudi, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound ADC
-
Isotype control ADC
-
Free vinblastine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free vinblastine in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate (for suspension cells) and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model of hematological malignancy.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Hematological tumor cell line (e.g., Ramos, Daudi)
-
Matrigel (optional)
-
This compound ADC
-
Isotype control ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10⁶ tumor cells in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Administer the this compound ADC, isotype control ADC, or vehicle control intravenously at the desired dose and schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Caption: Workflow for the in vivo efficacy study in a xenograft model.
Signaling Pathway
The cytotoxic payload, vinblastine, exerts its anti-cancer effects by interfering with the microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division.
Caption: Vinblastine-induced signaling pathway leading to apoptosis.
Conclusion
The this compound ADC platform holds significant promise for the targeted therapy of hematological malignancies. The combination of a potent microtubule inhibitor with a targeted delivery system and a cleavable linker is designed to maximize anti-tumor efficacy while minimizing systemic toxicity. The protocols and illustrative data provided in these application notes offer a framework for the preclinical evaluation of such ADCs. Further research and optimization are necessary to fully elucidate the therapeutic potential of this specific conjugate in various hematological cancer subtypes.
References
- 1. Monoclonal antibodies targeting CD38 in hematological malignancies and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Analysis of Vinblastine Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Vinblastine, a microtubule-inhibiting agent, is a compelling payload for ADC development due to its well-understood mechanism of action and clinical history. The pharmacokinetic (PK) profile of a vinblastine ADC is complex, involving the antibody, the conjugated ADC, and the released vinblastine payload. A thorough understanding of the PK of these three components is critical for optimizing therapeutic efficacy and minimizing toxicity.[1]
These application notes provide a comprehensive overview of the methodologies and protocols for the pharmacokinetic analysis of vinblastine ADCs.
Key Analytes in Vinblastine ADC Pharmacokinetics
The pharmacokinetic analysis of a vinblastine ADC requires the quantification of three key analytes in biological matrices, typically plasma or serum:
-
Total Antibody: This includes both conjugated and unconjugated antibody. It provides information on the overall stability and clearance of the antibody backbone.
-
Antibody-Drug Conjugate (ADC): This measures the concentration of the antibody with the vinblastine payload still attached. This is a critical measure of the delivery vehicle for the cytotoxic drug.
-
Unconjugated Vinblastine: This measures the concentration of the free vinblastine payload that has been released from the antibody. This is the active cytotoxic component, and its concentration is related to both efficacy and off-target toxicity.
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of publicly accessible, specific pharmacokinetic data for vinblastine ADCs, the following tables present illustrative data based on the known pharmacokinetics of vinblastine and other ADCs with microtubule inhibitor payloads, such as those containing MMAE. These tables are intended to provide a framework for presenting PK data from preclinical and clinical studies.
Table 1: Illustrative Preclinical Pharmacokinetic Parameters of a Vinblastine ADC in Cynomolgus Monkeys
| Analyte | Dose (mg/kg) | CL (mL/day/kg) | Vss (mL/kg) | t1/2 (days) |
| Total Antibody | 3 | 5 - 15 | 50 - 100 | 10 - 20 |
| ADC (conjugated vinblastine) | 3 | 10 - 25 | 50 - 100 | 5 - 15 |
| Unconjugated Vinblastine | 3 | High (Rapid Clearance) | High (Extensive Tissue Distribution) | Short (hours) |
CL: Clearance; Vss: Volume of Distribution at Steady State; t1/2: Half-life. Data are representative ranges.
Table 2: Illustrative Clinical Pharmacokinetic Parameters of a Vinblastine ADC in Patients
| Analyte | Dose (mg/kg) | CL (L/day) | Vc (L) | t1/2 (days) |
| Total Antibody | 1.8 | 0.5 - 1.5 | 3 - 5 | 15 - 25 |
| ADC (conjugated vinblastine) | 1.8 | 1.0 - 2.0 | 3 - 5 | 10 - 20 |
| Unconjugated Vinblastine | 1.8 | High (Rapid Clearance) | High (Extensive Tissue Distribution) | Short (hours) |
CL: Clearance; Vc: Volume of Distribution of the Central Compartment; t1/2: Half-life. Data are representative ranges.
Table 3: Comparative Pharmacokinetic Parameters of Clinically Approved ADCs with Microtubule Inhibitor Payloads
| ADC | Analyte | Dose (mg/kg) | CL | Vd | t1/2 |
| Brentuximab Vedotin | acMMAE | 1.8 | 1.56 L/day | Central: 4.29 L | ~4-6 days |
| Unconjugated MMAE | 1.8 | High | High | ~2-4 days | |
| Polatuzumab Vedotin | acMMAE | 1.8 | 0.9 L/day | Central: 3.15 L | ~12 days |
| Unconjugated MMAE | 1.8 | High | High | ~4-8 days | |
| Trastuzumab Deruxtecan | Intact ADC | 5.4 | 0.4 L/day | V1: 2.7 L, V2: 1.6 L | ~5.7 days |
| Released DXd | 5.4 | 19 L/h | V: 32 L | ~1.4 h |
acMMAE: antibody-conjugated monomethyl auristatin E; CL: Clearance; Vd: Volume of Distribution; t1/2: Half-life.[2]
Experimental Protocols
Protocol 1: Quantification of Total Antibody and ADC by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common ligand-binding assay used to quantify the total antibody and ADC concentrations in plasma or serum.[3]
A. Quantification of Total Antibody
-
Principle: A sandwich ELISA format is used. The target antigen is coated on the ELISA plate to capture the total antibody (both conjugated and unconjugated). A labeled anti-human IgG secondary antibody is then used for detection.
-
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant target antigen
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Diluent (PBS with 0.5% BSA, 0.05% Tween-20)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Vinblastine ADC reference standard and quality control (QC) samples
-
Plasma/serum samples
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample and Standard Incubation: Add 100 µL of standards, QCs, and diluted plasma/serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG secondary antibody (diluted in Assay Diluent) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Construct a standard curve and determine the concentrations of total antibody in the unknown samples.
-
B. Quantification of ADC (Conjugated Vinblastine)
-
Principle: A sandwich ELISA format is used. A capture antibody that specifically binds to the vinblastine payload is coated on the plate. A labeled anti-human IgG secondary antibody is used for detection.
-
Materials:
-
Same as for Total Antibody, except for the coating antibody.
-
Anti-vinblastine monoclonal antibody for coating.
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with an anti-vinblastine antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Follow steps 2-12 from the Total Antibody protocol.
-
Protocol 2: Quantification of Unconjugated Vinblastine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule drugs like vinblastine in biological matrices due to its high sensitivity and specificity.[4][5]
-
Principle: Plasma samples are first treated to precipitate proteins and extract the vinblastine. The extracted sample is then injected into a liquid chromatography system to separate vinblastine from other matrix components. The separated vinblastine is then ionized and detected by a tandem mass spectrometer.
-
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
Vinblastine reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled vinblastine or a structurally similar compound like vincristine.
-
Plasma/serum samples
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate vinblastine from matrix interferences.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for vinblastine and the internal standard. For example, for vinblastine: m/z 811.4 -> 751.4.[6]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of vinblastine to the internal standard against the concentration of the standards.
-
Determine the concentration of unconjugated vinblastine in the unknown samples from the calibration curve.
-
-
Mandatory Visualizations
Caption: Experimental workflow for vinblastine ADC pharmacokinetic analysis.
Caption: Mechanism of action of a vinblastine ADC.
Caption: Logical relationships in vinblastine ADC PK analysis.
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Two‐Analyte Population Pharmacokinetic Model of Polatuzumab Vedotin in Patients With Non‐Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracellular Trafficking and Payload Release of Vinblastine Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1] Vinblastine, a vinca alkaloid that inhibits cell division by disrupting microtubule dynamics, is a potent cytotoxic agent utilized as an ADC payload.[2][3] The efficacy of a vinblastine ADC is critically dependent on a series of intracellular events: efficient internalization upon binding to a specific tumor-associated antigen, trafficking to the correct subcellular compartment (typically the lysosome), and the effective release of the vinblastine payload to reach its cytosolic target, tubulin.[4][5]
These application notes provide a detailed overview of the intracellular journey of vinblastine ADCs and offer comprehensive protocols for key in vitro assays to evaluate their performance.
The Intracellular Trafficking Pathway of Vinblastine ADCs
The journey of a vinblastine ADC from the extracellular space to its intracellular target is a multi-step process:
-
Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[6][7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, most commonly through a process called receptor-mediated endocytosis.[4][8] This involves the formation of clathrin-coated pits that bud off from the plasma membrane to form intracellular vesicles.[8]
-
Endosomal Trafficking: The ADC is then trafficked through the endosomal pathway, moving from early endosomes to late endosomes.[5][9] The internal environment of these compartments becomes progressively more acidic.
-
Lysosomal Fusion: Late endosomes eventually fuse with lysosomes, which are acidic organelles (pH 4.0-5.0) rich in proteolytic enzymes like cathepsins.[8][10]
-
Payload Release: The release of vinblastine is governed by the type of linker used.
-
Cleavable Linkers: Most vinblastine ADCs utilize linkers, such as a valine-citrulline (Val-Cit) dipeptide, that are designed to be cleaved by lysosomal proteases (e.g., Cathepsin B).[10][11] The acidic environment of the lysosome optimizes the activity of these enzymes, leading to the precise release of the payload.
-
Non-Cleavable Linkers: For ADCs with non-cleavable linkers, the entire antibody must be degraded by proteases to liberate the payload, which is released with an attached amino acid residue.[2][9]
-
-
Cytosolic Action: Once released, the free vinblastine must traverse the lysosomal membrane to enter the cytosol. There, it binds to tubulin, preventing the polymerization of microtubules.[3] This disruption of the microtubule network leads to cell cycle arrest in the M-phase and ultimately triggers apoptosis (programmed cell death).[3][4]
Caption: Intracellular trafficking pathway of a vinblastine ADC.
Quantitative Data Summary
The evaluation of a vinblastine ADC involves quantifying various parameters that dictate its biological activity. The following tables provide examples of typical data collected during preclinical assessment.
Table 1: Physicochemical and Pharmacological Properties of a Representative Vinblastine ADC
| Parameter | Description | Representative Value |
| Target Antigen | Cell surface protein overexpressed on tumor cells | e.g., HER2, CD30 |
| Antibody | Monoclonal antibody (e.g., IgG1) | e.g., Trastuzumab |
| Payload | Cytotoxic agent | Vinblastine |
| Linker Type | Chemical moiety connecting antibody and payload | e.g., Val-Cit (Cathepsin B-cleavable) |
| Drug-to-Antibody Ratio (DAR) | Average number of payload molecules per antibody | 3.5 - 4.0 |
| Binding Affinity (Kd) | Strength of ADC binding to its target antigen | 0.1 - 5 nM |
Table 2: In Vitro Cytotoxicity of a Vinblastine ADC
| Cell Line | Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High (HER2+++) | 15 |
| MCF-7 | Moderate (HER2+) | 250 |
| MDA-MB-468 | Negative (HER2-) | > 2000 |
| Free Vinblastine | N/A | 1.2 |
IC50 (Half-maximal inhibitory concentration) values are critical for determining the potency and specificity of the ADC. Potent ADCs often exhibit IC50 values in the low ng/mL or pM range in antigen-positive cells.[12]
Table 3: Internalization Kinetics of a Vinblastine ADC
| Cell Line | Antigen Expression | Internalization Half-Life (t1/2) |
| SK-BR-3 | High (HER2+++) | ~24 hours |
| MDA-MB-453 | High (HER2+++) | ~6 hours |
| MCF-7 | Moderate (HER2+) | ~4 hours |
Internalization rates can vary significantly between different cell lines and target antigens.[13] A faster internalization rate does not always correlate with higher potency but is a key parameter in the overall efficacy profile.[14]
Experimental Protocols
Detailed and robust experimental design is crucial for the successful evaluation of vinblastine ADCs.
Caption: Experimental workflow for in vitro evaluation of a vinblastine ADC.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a vinblastine ADC required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Vinblastine ADC and unconjugated antibody (isotype control)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest cells and adjust the density to 1 x 10^5 cells/mL. Seed 100 µL of cell suspension (10,000 cells/well) into each well of a 96-well plate.[15] Include wells with medium only for blank control.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
ADC Treatment: Prepare serial dilutions of the vinblastine ADC, isotype control antibody, and free vinblastine in complete medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the appropriate ADC or control dilution to the wells in triplicate. Add 100 µL of fresh medium to control (untreated) wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[17]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the logarithm of ADC concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
Protocol 2: ADC Internalization by Flow Cytometry
This protocol quantifies the rate and extent of ADC internalization into target cells.
Materials:
-
Fluorescently labeled vinblastine ADC (e.g., with Alexa Fluor 488)
-
Antigen-positive cells
-
Flow cytometry buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Trypsin-EDTA
-
Quenching solution (e.g., 0.1 M glycine, pH 2.5, or Trypan Blue)
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
ADC Incubation: Chill the cells on ice for 15 minutes. Add the fluorescently labeled ADC (e.g., at 5 µg/mL) in cold medium and incubate on ice for 1 hour to allow binding but prevent internalization. This is the T=0 time point.
-
Internalization: For other time points (e.g., 1, 4, 8, 24 hours), replace the cold medium with pre-warmed medium containing the labeled ADC and transfer the plate to a 37°C incubator.
-
Signal Quenching: At the end of each time point, place the plate on ice to stop internalization. Wash the cells twice with cold PBS.
-
To distinguish between surface-bound and internalized ADC, add a quenching solution for 5-10 minutes on ice. This will quench the fluorescence of the surface-bound ADC only. Alternatively, an acidic wash (glycine) can be used to strip surface-bound ADC.
-
Cell Harvesting: Wash the cells with cold PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Flow Cytometry: Centrifuge the cells, resuspend in flow cytometry buffer, and analyze on a flow cytometer. The remaining fluorescence intensity corresponds to the internalized ADC fraction.
-
Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each time point. Plot the MFI over time to visualize the internalization kinetics.
Protocol 3: Quantification of Released Payload in Cell Lysates by LC-MS/MS
This protocol measures the amount of free vinblastine released from the ADC within the cell.
Materials:
-
Antigen-positive cells
-
Vinblastine ADC
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein A magnetic beads (for ADC capture, optional)[18]
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol-ethanol mixture[19]
-
Vinblastine analytical standard and internal standard (e.g., vincristine)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Procedure:
-
Cell Treatment: Plate cells in a 6-well plate or T-75 flask and allow them to adhere. Treat the cells with the vinblastine ADC (e.g., at 10x IC50 concentration) for various time points (e.g., 8, 24, 48 hours).
-
Cell Harvesting & Lysis: At each time point, wash the cells thoroughly with cold PBS to remove any non-internalized ADC. Detach the cells, count them, and centrifuge to form a cell pellet.
-
Lyse the cell pellet with a known volume of lysis buffer on ice.
-
Protein Precipitation: To the cell lysate, add 3 volumes of cold ACN containing the internal standard to precipitate proteins and release the small molecule payload.
-
Sample Preparation: Vortex the sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Extraction: Carefully collect the supernatant, which contains the released vinblastine, and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50:50 water:ACN with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a C18 column for separation. Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for vinblastine and the internal standard.
-
Quantification: Generate a standard curve using the vinblastine analytical standard. Quantify the amount of released vinblastine in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. Normalize the result to the number of cells lysed.
References
- 1. mdpi.com [mdpi.com]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 4. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 screens identify regulators of antibody-drug conjugate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of MC-Val-Cit-PAB-vinblastine ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-vinblastine antibody-drug conjugates (MC-Val-Cit-PAB-vinblastine ADCs). Our goal is to help you identify, understand, and resolve common stability issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the characterization and storage of your this compound ADCs. Each issue is presented in a question-and-answer format with detailed troubleshooting steps.
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
Possible Causes and Troubleshooting Steps:
-
Increased Hydrophobicity: The conjugation of the hydrophobic this compound linker-payload can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.[1] This is often exacerbated at higher drug-to-antibody ratios (DAR).
-
Action:
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC. A significant retention time shift compared to the unconjugated antibody indicates increased hydrophobicity.
-
Optimize DAR: If feasible, aim for a lower average DAR, as higher DAR species are often more prone to aggregation.[2]
-
-
-
Inappropriate Formulation Buffer: The pH, ionic strength, and excipients in your formulation buffer play a critical role in ADC stability.
-
Action:
-
pH Optimization: Screen a range of pH values around the isoelectric point (pI) of the antibody. A pH far from the pI generally minimizes aggregation.
-
Ionic Strength Adjustment: Optimize the salt concentration (e.g., NaCl) in your buffer. While low ionic strength can lead to charge-charge interactions, very high concentrations can promote hydrophobic interactions. A common starting point is 150 mM NaCl.[1]
-
Excipient Screening: Evaluate the effect of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbate 20, polysorbate 80). These can help prevent aggregation by minimizing protein-protein interactions and protecting against surface-induced denaturation.
-
-
-
Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce denaturation and aggregation.
-
Action:
-
Aliquot Samples: Store your ADC in single-use aliquots to avoid multiple freeze-thaw cycles.
-
Controlled Freezing/Thawing: If repeated cycling is unavoidable, investigate the impact of controlled freezing and thawing rates.
-
-
-
Elevated Temperature: Storage at temperatures above the recommended range can accelerate aggregation.
-
Action:
-
Strict Temperature Control: Ensure your ADC is consistently stored at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms).[3]
-
Thermal Stability Studies: Perform accelerated stability studies at elevated temperatures to understand the degradation kinetics of your ADC.
-
-
Issue 2: ADC Fragmentation and Unconjugated Drug Release
Symptom: Your analysis (e.g., RP-HPLC, SEC, or mass spectrometry) reveals an increase in low molecular weight species (LMWS) or the presence of free vinblastine or linker-drug.
Possible Causes and Troubleshooting Steps:
-
Linker Instability: The Val-Cit linker is designed to be cleaved by lysosomal enzymes like cathepsin B. However, premature cleavage can occur in circulation, especially in certain preclinical models (e.g., mouse plasma, which contains carboxylesterase 1C that can cleave Val-containing linkers).[4]
-
Action:
-
In Vitro Plasma Stability Assay: Incubate your ADC in plasma from relevant species (human, mouse, rat, cynomolgus monkey) at 37°C and monitor the release of free drug over time using LC-MS/MS. This will help you assess the linker's stability in a biologically relevant matrix.
-
Linker Modification: If premature cleavage is a significant issue, consider alternative linker technologies. For example, incorporating a glutamic acid residue to create a Glu-Val-Cit linker has been shown to improve stability in mouse plasma while maintaining susceptibility to cathepsin cleavage.[4]
-
-
-
Hydrolysis: The linker or the drug itself may be susceptible to hydrolysis, particularly at non-optimal pH conditions.
-
Action:
-
pH Stability Studies: Conduct forced degradation studies by incubating your ADC at various pH values (e.g., acidic and basic conditions) to identify the pH range where it is most stable.
-
-
-
Oxidation: The antibody or the linker-payload may be sensitive to oxidation, which can lead to fragmentation.
-
Action:
-
Forced Oxidation Studies: Expose your ADC to an oxidizing agent (e.g., AAPH or H₂O₂) to assess its susceptibility to oxidation.
-
Consider Antioxidants: If oxidation is a problem, the inclusion of antioxidants like methionine or tryptophan in the formulation could be beneficial.
-
Minimize Headspace Oxygen: For liquid formulations, consider packaging under an inert gas like nitrogen to reduce oxidative degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges for this compound ADCs?
A1: The primary stability challenges include:
-
Aggregation: Driven by the increased hydrophobicity from the linker-payload, especially at higher DARs.[1]
-
Fragmentation: Cleavage of the antibody backbone or the linker.
-
Premature Drug Release: Enzymatic or chemical cleavage of the Val-Cit linker before the ADC reaches the target cell, which can lead to off-target toxicity.[4]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability of my ADC?
A2: A higher DAR generally increases the overall hydrophobicity of the ADC, which can lead to a higher propensity for aggregation.[2] It can also potentially alter the conformation of the antibody, making it more susceptible to degradation. Therefore, it is crucial to characterize ADCs with different DARs to find the optimal balance between efficacy and stability.
Q3: What analytical methods are essential for monitoring the stability of my ADC?
A3: A comprehensive analytical toolbox is necessary:
-
Size Exclusion Chromatography (SEC): To quantify aggregates (HMWS) and fragments (LMWS).[5]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and assess changes in hydrophobicity.[6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify free drug and analyze different drug-loaded light and heavy chain species after reduction.[7]
-
Mass Spectrometry (MS): To identify degradation products and confirm the structural integrity of the ADC.
-
In Vitro Plasma Stability Assays: To measure the rate of drug deconjugation in a biological matrix.[4]
Q4: My ADC is stable in human plasma but shows significant drug release in mouse plasma. Why is this happening and what can I do?
A4: This is a known issue for ADCs with Val-Cit linkers. Mouse plasma contains an enzyme called carboxylesterase 1C (Ces1C) that can cleave the valine residue, leading to premature drug release.[4] This is not typically observed in human plasma. To address this, you can:
-
Use Ces1C knockout mice for your preclinical studies.
-
Consider modifying the linker, for example, by using a Glu-Val-Cit tripeptide linker, which has shown increased stability in mouse plasma.[4]
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies involve subjecting the ADC to harsh conditions (e.g., high/low pH, high temperature, oxidation, light exposure) to accelerate its degradation.[8] These studies are crucial for:
-
Identifying potential degradation products and pathways.
-
Developing and validating stability-indicating analytical methods (i.e., methods that can separate and quantify the degradation products from the intact ADC).
-
Understanding the intrinsic stability of the molecule, which helps in formulation and packaging development.
Data Presentation
Table 1: Illustrative Example of Aggregation Data for a Val-Cit-Linker ADC under Thermal Stress
| Formulation Buffer | Temperature | Time (Weeks) | % Monomer | % Aggregate (HMWS) |
| 20 mM Histidine, 150 mM NaCl, pH 6.0 | 4°C | 0 | 98.5 | 1.5 |
| 4 | 98.2 | 1.8 | ||
| 25°C | 0 | 98.5 | 1.5 | |
| 4 | 95.1 | 4.9 | ||
| 40°C | 0 | 98.5 | 1.5 | |
| 4 | 85.3 | 14.7 | ||
| 20 mM Histidine, 150 mM NaCl, 5% Sucrose, 0.02% PS20, pH 6.0 | 4°C | 0 | 99.1 | 0.9 |
| 4 | 99.0 | 1.0 | ||
| 25°C | 0 | 99.1 | 0.9 | |
| 4 | 98.2 | 1.8 | ||
| 40°C | 0 | 99.1 | 0.9 | |
| 4 | 92.5 | 7.5 |
This is illustrative data based on typical ADC behavior; actual results may vary.
Table 2: Illustrative Example of In Vitro Plasma Stability of a Val-Cit-Linker ADC
| Plasma Source | Incubation Time (days) | % Intact ADC (Remaining Conjugated Drug) |
| Human | 0 | 100 |
| 1 | 98 | |
| 3 | 95 | |
| 7 | 92 | |
| Mouse | 0 | 100 |
| 1 | 75 | |
| 3 | 40 | |
| 7 | 15 |
This is illustrative data based on known differences in Val-Cit linker stability between species; actual results may vary.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify the percentage of monomer, aggregate (HMWS), and fragment (LMWS) in an ADC sample.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column suitable for separating monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm).[9]
-
Mobile Phase: A buffer that minimizes secondary interactions, such as 200 mM potassium phosphate, 250 mM potassium chloride, pH 6.0.[9] For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce peak tailing.[10]
-
Flow Rate: Set a flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[9]
-
Column Temperature: Maintain a constant temperature, for example, 25°C.[9]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Methodology:
-
System: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) to resolve species with different DARs.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 25°C.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100
Visualizations
Caption: A step-by-step workflow for analyzing ADC aggregation using Size Exclusion Chromatography (SEC).
Caption: A decision-making guide for troubleshooting ADC aggregation.
Caption: The signaling pathway of vinblastine leading to apoptosis.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Overcoming Aggregation Issues with Vinblastine ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with vinblastine antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experimentation.
Troubleshooting Guide: Vinblastine ADC Aggregation
Aggregation of vinblastine ADCs is a critical challenge that can impact product stability, efficacy, and safety. This guide provides a systematic approach to identifying and mitigating common causes of aggregation.
Symptom: Increased high molecular weight species (HMWS) or visible precipitation observed after conjugation, during purification, or upon storage.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting vinblastine ADC aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in vinblastine ADCs?
A1: The primary drivers of aggregation in vinblastine ADCs are:
-
Hydrophobicity: Vinblastine itself is a hydrophobic molecule.[1] Covalent attachment of multiple vinblastine-linker moieties to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, while potentially increasing potency, also significantly increases the hydrophobicity of the ADC, making it more prone to aggregation.[3][4]
-
Linker Chemistry: The choice of linker can influence aggregation. Hydrophobic linkers can exacerbate the issue, while hydrophilic linkers can help mitigate it.[3][5]
-
Conjugation Process: The chemical conditions used for conjugation, such as the use of organic co-solvents to solubilize the payload-linker, can be destabilizing to the antibody and induce aggregation.[6]
-
Formulation and Storage Conditions: Suboptimal buffer pH, ionic strength, the absence of stabilizing excipients, and improper storage conditions (e.g., freeze-thaw cycles, temperature fluctuations) can all contribute to ADC aggregation.[2][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the aggregation of vinblastine ADCs?
A2: The DAR is a critical quality attribute that directly influences the stability of an ADC. For vinblastine ADCs, a higher DAR generally leads to a greater propensity for aggregation. This is because each conjugated vinblastine molecule adds to the overall hydrophobicity of the antibody. While a higher DAR can enhance cytotoxic potency, it often comes at the cost of increased aggregation, faster clearance from circulation, and potentially lower overall therapeutic efficacy.[4][7] Therefore, a key aspect of vinblastine ADC development is to find an optimal DAR that balances potency with acceptable physicochemical properties and stability. For many ADCs, a DAR of 2 to 4 is often targeted to maintain a favorable therapeutic window.
Q3: What formulation strategies can be employed to minimize vinblastine ADC aggregation?
A3: A well-designed formulation is crucial for the long-term stability of vinblastine ADCs. Key strategies include:
-
pH Optimization: The pH of the formulation buffer should be carefully selected to be away from the isoelectric point (pI) of the ADC, where it is most prone to aggregation.
-
Use of Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 are commonly used to prevent aggregation by reducing surface-induced denaturation and aggregation.[3]
-
Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol, can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, drying, and long-term storage.
-
-
Control of Ionic Strength: The ionic strength of the buffer, typically modulated with salts like NaCl, should be optimized to screen electrostatic interactions that can lead to aggregation.
Q4: Can the choice of linker affect the aggregation of vinblastine ADCs?
A4: Yes, the linker plays a significant role in the aggregation of vinblastine ADCs. The use of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the vinblastine payload.
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can significantly reduce the tendency of the ADC to aggregate.[3] This approach can "shield" the hydrophobic payload, improving the ADC's solubility and stability.
-
Linker Chemistry and Stability: The stability of the linker itself is also crucial. Premature cleavage of the linker can lead to a heterogeneous mixture that may be more prone to aggregation. For instance, a valine-alanine (Val-Ala) dipeptide linker has been shown to result in less aggregation (1.80% aggregation) compared to a valine-citrulline (Val-Cit) linker for an ADC with a high DAR of approximately 7.[8]
Q5: What are the best practices for handling and storing vinblastine ADCs to prevent aggregation?
A5: Proper handling and storage are critical to maintaining the stability of vinblastine ADCs:
-
Storage Temperature: Store the ADC at the recommended temperature, typically refrigerated (2-8 °C) or frozen (≤ -20 °C), as specified for the particular product.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody component of the ADC, leading to aggregation. It is advisable to aliquot the ADC into single-use volumes to minimize the number of freeze-thaw cycles.
-
Gentle Handling: Avoid vigorous shaking or vortexing, as this can cause mechanical stress and induce aggregation. Gentle mixing by inversion is recommended.
-
Protection from Light: Some payloads and linkers can be sensitive to light.[3] It is good practice to store ADCs in light-protected vials or containers.
Data on Factors Influencing ADC Aggregation
| Factor | Comparison | ADC Platform | Aggregation Level | Reference |
| Linker Chemistry | Valine-Citrulline (Val-Cit) Linker | High DAR (~7) ADC | 1.80% | [8] |
| Valine-Alanine (Val-Ala) Linker | High DAR (~7) ADC | No obvious increase in dimeric peak | [8] | |
| Drug-to-Antibody Ratio (DAR) | Low DAR | General Maytansinoid ADC | Lower aggregation propensity | [7] |
| High DAR | General Maytansinoid ADC | Higher aggregation and faster clearance | [7] | |
| Formulation Excipients | Without Polysorbate 80 | Stressed mAb | Increased aggregation | [3] |
| With Polysorbate 80 | Stressed mAb | Reduced aggregation | [3] |
Key Experimental Protocols
Detailed methodologies are essential for reproducible results and for troubleshooting aggregation issues.
Protocol 1: Quantification of Vinblastine ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in a vinblastine ADC sample.
Methodology:
-
Column: Utilize a size exclusion column suitable for the analysis of monoclonal antibodies and their aggregates (e.g., a column with a pore size appropriate for globular proteins in the 10-1,000 kDa range).
-
Mobile Phase: A typical mobile phase consists of a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). The exact composition may need to be optimized to minimize non-specific interactions between the ADC and the stationary phase.
-
Flow Rate: Set a flow rate that ensures optimal separation without causing excessive shear stress on the ADC, typically between 0.5 and 1.0 mL/min.
-
Sample Preparation: Dilute the vinblastine ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the column eluent using a UV detector at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total integrated peak area.
Protocol 2: Assessment of Vinblastine ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To characterize the hydrophobicity profile of a vinblastine ADC and resolve species with different drug-to-antibody ratios.
Methodology:
-
Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl or Phenyl phase).
-
Mobile Phase:
-
Buffer A (High Salt): 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Buffer B (Low Salt): 25 mM sodium phosphate, pH 7.0.
-
-
Gradient: Run a linear gradient from 100% Buffer A to 100% Buffer B over a suitable time (e.g., 30-60 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the vinblastine ADC sample in Buffer A to a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at 280 nm.
-
Data Analysis: The retention time of the different peaks correlates with their hydrophobicity and DAR. The relative peak areas can be used to estimate the distribution of different DAR species.
Vinblastine ADC Mechanism of Action and Development Workflow
Vinblastine ADC Cellular Mechanism of Action
Vinblastine-based ADCs exert their cytotoxic effect by targeting microtubule dynamics within cancer cells. The following diagram illustrates the key steps in this process.
Caption: Cellular mechanism of action for a typical vinblastine ADC.
Workflow for Vinblastine ADC Development with a Focus on Aggregation Mitigation
This workflow outlines the key stages in the development of a vinblastine ADC, with integrated steps to proactively address and control aggregation.
Caption: A workflow for vinblastine ADC development emphasizing aggregation control.
References
- 1. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature cleavage of Val-Cit linkers in mouse plasma
Welcome to the technical support center for Valine-Citrulline (Val-Cit) linker technologies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Val-Cit linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
A1: The instability of Val-Cit linkers in mouse plasma is a well-documented phenomenon caused by a specific enzyme present in rodents.[1][2] While these linkers are generally stable in human and cynomolgus monkey plasma, they are susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[1][3][4][5] This enzyme hydrolyzes the Val-Cit dipeptide, leading to premature release of the cytotoxic payload in the bloodstream.[3][6] This can compromise preclinical efficacy and toxicity studies in mouse models.[1][6] In contrast, human plasma lacks a homologous enzyme with the same activity, accounting for the observed stability.[4][7]
Q2: What is the primary mechanism of premature Val-Cit linker cleavage in mice?
A2: The primary mechanism is the enzymatic hydrolysis of the peptide linker by the extracellular carboxylesterase 1c (Ces1c), a serine hydrolase found in mouse plasma.[4][5][8] The catalytic serine residue of Ces1c can access and cleave the Val-Cit sequence, leading to the release of the drug payload before the ADC reaches the target tumor cells.[4] The rate of this cleavage can be influenced by the specific site of conjugation on the antibody, with more solvent-exposed linkers showing lower stability.[4]
Q3: How can I prevent or minimize this premature cleavage in my mouse experiments?
A3: Several strategies can be employed to address Ces1c-mediated cleavage:
-
Linker Modification: Introducing a highly polar functional group at the P3 position (N-terminus of valine) can enhance resistance to Ces1c. The most common and effective modification is the addition of a glutamic acid residue, creating a glutamic acid-valine-citrulline (EVCit) linker.[1][3][6] This acidic side chain effectively repels Ces1c, significantly increasing plasma stability without impairing cleavage by intracellular cathepsins upon internalization into the target cell.[3][7]
-
Alternative Linker Chemistries: Evaluate linkers that are not substrates for Ces1c. Options include triglycyl peptide linkers, pyrophosphate linkers, or legumain-cleavable linkers (e.g., Asn-based sequences).[5][6][8]
-
Use of Specialized Mouse Models: For in vivo studies, using Ces1c knockout mice can provide a more accurate assessment of your ADC's pharmacokinetic profile as it would appear in humans.[6][9][10][11] Cross-breeding Ces1c knockout mice with immunodeficient strains (e.g., SCID) allows for xenograft studies with improved translational relevance.[9]
Q4: Besides mouse Ces1c, are there other enzymes I should be concerned about regarding Val-Cit linker stability?
A4: Yes. Human neutrophil elastase (NE), a serine protease secreted by neutrophils, has been shown to cleave the Val-Cit linker.[6][12][13] This can be a clinical concern, potentially leading to off-target toxicity and neutropenia.[12][13] Linker modifications can also address this issue. For instance, replacing valine with glycine at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to provide resistance to both Ces1c and human neutrophil elastase.[13]
Troubleshooting Guide
Issue: Premature drug release and/or reduced efficacy observed in preclinical mouse models.
This guide will help you diagnose and solve issues related to the unexpected instability of your Val-Cit linked ADC in mouse studies.
Step 1: Confirm Linker Instability in Mouse Plasma
The first step is to confirm that the observed issues are due to linker cleavage in mouse plasma.
-
Action: Conduct an in vitro plasma stability assay.
-
Procedure: Incubate your ADC in both mouse and human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) and analyze for the presence of the intact ADC and released payload, typically using LC-MS.[6]
-
Expected Outcome: If your ADC is stable in human plasma but degrades in mouse plasma, Ces1c-mediated cleavage is the likely cause.[3][14]
Step 2: Evaluate Potential Solutions
Based on the confirmation of instability, choose one of the following strategies.
| Strategy | Description | Key Advantage | Considerations |
| Linker Re-engineering | Synthesize the ADC with a modified linker, such as an EVCit or EGCit linker.[3][13] | Provides a robust and broadly applicable solution for future studies. | Requires additional chemistry and resynthesis of the ADC. |
| Use Ces1c Knockout Mice | Perform in vivo studies in a mouse strain where the Ces1c gene has been knocked out.[9][10] | Directly tests the hypothesis that Ces1c is the cause and provides a cleaner PK/PD profile. | Requires access to specialized animal models, which can be costly. |
| Alternative Linker | Redesign the ADC with a completely different cleavable linker chemistry not susceptible to Ces1c.[5][6] | May offer other advantages such as altered hydrophilicity or different release mechanisms. | A more significant redesign effort; may alter other properties of the ADC. |
Data Presentation: Linker Stability Comparison
The following table summarizes stability data for different linker types in mouse plasma, demonstrating the significant improvement offered by modified linkers.
| Linker Type | ADC Construct | Incubation Time in Mouse Plasma | % Intact ADC Remaining | Reference |
| Val-Cit (VCit) | Anti-HER2 ADC-MMAF | 14 days | < 5% | [3] |
| Ser-Val-Cit (SVCit) | Anti-HER2 ADC-MMAF | 14 days | ~30% | [3] |
| Glu-Val-Cit (EVCit) | Anti-HER2 ADC-MMAF | 14 days | ~100% | [3] |
| Val-Cit (VCit) | Generic ADC | 2 days (in vivo) | ~50% (estimated from half-life) | [1][2] |
| Glu-Val-Cit (EVCit) | Generic ADC | 12 days (in vivo) | ~50% (estimated from half-life) | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species (mouse vs. human).
Materials:
-
ADC construct
-
Pooled mouse and human plasma (e.g., K2-EDTA anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
LC-MS system for analysis
-
Cold PBS for quenching
Methodology:
-
Pre-warm the mouse and human plasma to 37°C.
-
In separate tubes, dilute the ADC to a final concentration of 100 µg/mL in the pre-warmed plasma from each species.[10]
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot from each sample.[10]
-
Immediately quench the enzymatic reaction by diluting the aliquot in 4 volumes of cold PBS.
-
Store samples at -80°C until analysis.
-
Analyze the samples by LC-MS to quantify the concentration of the intact ADC over time. The amount of released payload can also be monitored.
-
Plot the percentage of intact ADC remaining versus time for each plasma type to determine the stability profile.
Visualizations
Mechanism of Cleavage and Prevention
Caption: Mechanism of Ces1c cleavage and the protective effect of an EVCit linker.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for in vitro plasma stability assay.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for Val-Cit linker instability in mice.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. echemi.com [echemi.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Vinblastine Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low conjugation efficiency with vinblastine-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low conjugation efficiency in vinblastine ADCs?
Low conjugation efficiency can stem from several factors throughout the ADC development process. Key areas to investigate include the quality of the antibody and the vinblastine-linker payload, the specifics of the conjugation chemistry, the reaction conditions, and the purification process. Inefficient conjugation can lead to a low drug-to-antibody ratio (DAR), which in turn can result in insufficient drug potency and reduced therapeutic efficacy.[]
Q2: How does the choice of conjugation strategy impact the efficiency of vinblastine ADC formation?
The two primary strategies for conjugating small molecule drugs like vinblastine to an antibody are targeting lysine or cysteine residues.
-
Lysine Conjugation: Antibodies have numerous surface-exposed lysine residues, making them readily available for conjugation.[2][3] This method typically involves reacting an activated ester form of the drug-linker with the ε-amino groups of lysine. However, this can lead to a heterogeneous mixture of ADCs with a wide range of DARs and conjugation sites, potentially impacting the ADC's pharmacokinetics and efficacy.[3][4]
-
Cysteine Conjugation: This approach offers more control over the conjugation site and often results in a more homogeneous ADC product.[5] It typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups, which then react with a maleimide-activated vinblastine-linker.[4][] Achieving a consistent and optimal number of reduced thiols is crucial for high efficiency.
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for vinblastine ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute as it directly influences the ADC's potency, safety, and pharmacokinetic profile.[]
-
Low DAR: May lead to insufficient potency, as not enough of the cytotoxic vinblastine is delivered to the target cells.[]
-
High DAR: Can negatively impact the ADC's stability and solubility, potentially leading to aggregation and faster clearance from circulation.[7][8] For many ADCs, an optimal DAR is typically between 2 and 4.[]
Q4: How can I characterize my vinblastine ADC to determine the conjugation efficiency?
Several analytical techniques are essential for characterizing your vinblastine ADC and assessing conjugation efficiency:
-
Hydrophobic Interaction Chromatography (HIC): This is a primary method for determining the DAR and the distribution of different drug-loaded species.[][10] Species with higher DARs are more hydrophobic and will have longer retention times.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used orthogonally to HIC, RP-HPLC can also be used to determine the DAR, typically after reducing the ADC to separate the light and heavy chains.[10]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous confirmation of the DAR and identification of different conjugated species.[11][12][13]
-
Size Exclusion Chromatography (SEC): Used to assess the purity of the ADC and to detect the presence of aggregates, which can be a consequence of high DAR or improper formulation.[14]
Troubleshooting Guide for Low Conjugation Efficiency
This guide addresses specific issues that can lead to low conjugation efficiency in a question-and-answer format.
Problem Area 1: Reagent and Material Quality
Q: My conjugation yield is consistently low. Could the quality of my antibody be the issue?
A: Yes, the purity and formulation of your antibody are critical.
| Potential Issue | Recommended Action |
| Low Antibody Purity (<95%) | Purify the antibody using techniques like Protein A/G chromatography to remove contaminants that can interfere with the conjugation reaction. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) or additives like sodium azide can compete with the desired conjugation reaction.[15] Perform a buffer exchange into a conjugation-compatible buffer (e.g., phosphate-buffered saline, PBS) prior to starting the reaction. |
| Antibody Aggregation | Analyze the antibody solution by Size Exclusion Chromatography (SEC) to ensure it is monomeric. Aggregated antibodies can have reduced reactivity and lead to further aggregation post-conjugation. |
Q: I suspect a problem with my vinblastine-linker payload. What should I check?
A: The integrity and solubility of your vinblastine-linker are crucial for a successful conjugation.
| Potential Issue | Recommended Action |
| Degradation of Vinblastine-Linker | Verify the purity and integrity of your vinblastine-linker conjugate using HPLC and Mass Spectrometry. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture) to prevent degradation.[16] |
| Low Solubility of Vinblastine-Linker | Vinblastine and many linkers are hydrophobic, which can lead to poor solubility in aqueous conjugation buffers.[8] This can be mitigated by adding a limited amount of a co-solvent like DMSO or DMF to the reaction mixture. However, the final concentration of the organic solvent should be carefully optimized as high concentrations can denature the antibody. |
Problem Area 2: Conjugation Reaction Conditions
Q: I am not achieving the target DAR. How can I optimize my reaction conditions?
A: Fine-tuning the reaction parameters is key to controlling the conjugation efficiency.
| Parameter | Lysine Conjugation | Cysteine Conjugation |
| pH | Typically performed at a slightly alkaline pH (8.0-9.0) to deprotonate the lysine ε-amino groups and enhance their nucleophilicity. | Generally carried out at a near-neutral pH (6.5-7.5) to favor the reaction of the maleimide with the thiol group over hydrolysis of the maleimide.[] |
| Molar Ratio of Drug-Linker to Antibody | A higher molar excess of the vinblastine-linker will generally lead to a higher DAR. It is advisable to perform small-scale experiments with varying molar ratios to determine the optimal ratio for your desired DAR. | The DAR is primarily controlled by the number of available thiol groups. The molar excess of the vinblastine-linker should be sufficient to react with all available thiols, but an excessive amount can lead to non-specific reactions and difficulties in purification. |
| Reaction Time and Temperature | Typical reaction times are 1-4 hours at room temperature or 4°C. Longer reaction times or higher temperatures can increase the DAR but may also lead to antibody degradation or aggregation. | The reduction step to generate free thiols is typically 30-90 minutes at 37°C. The subsequent conjugation reaction is often performed for 1-2 hours at 4°C or room temperature. |
| Co-solvent Concentration | If a co-solvent like DMSO is used to dissolve the vinblastine-linker, its final concentration should ideally be kept below 10% (v/v) to minimize the risk of antibody denaturation. | Similar to lysine conjugation, the final concentration of any co-solvent should be minimized. |
Problem Area 3: Post-Conjugation Issues and Purification
Q: I am observing a significant amount of aggregation after my conjugation reaction. What can I do?
A: Aggregation is a common issue with ADCs, often driven by the increased hydrophobicity from the conjugated drug.[7][8]
| Potential Cause | Troubleshooting Strategy |
| High DAR | A high number of hydrophobic vinblastine molecules per antibody increases the propensity for aggregation.[7] Aim for a lower target DAR by adjusting the reaction conditions. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability.[17] Ensure the conjugation and storage buffers have a pH that is not close to the antibody's isoelectric point. |
| Inefficient Removal of Unreacted Drug-Linker | Residual, unreacted hydrophobic drug-linker can associate with the ADC and promote aggregation. Ensure a robust purification method is in place. |
| Physical Stress | Avoid excessive agitation or multiple freeze-thaw cycles, which can induce aggregation.[7] |
Q: What is the best way to purify my vinblastine ADC and remove unreacted components?
A: A multi-step purification strategy is often necessary to obtain a pure and well-characterized vinblastine ADC.
-
Size Exclusion Chromatography (SEC): This is the most common method for removing unreacted vinblastine-linker and any aggregates that may have formed.[14][18]
-
Diafiltration: An alternative or complementary method to SEC for buffer exchange and removal of small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): While primarily an analytical technique, HIC can also be used for preparative purification to isolate ADC species with a specific DAR.[19]
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of a Maleimide-Activated Vinblastine-Linker
This protocol describes a general method for conjugating a maleimide-activated vinblastine derivative to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated vinblastine-linker (e.g., MC-Val-Cit-PAB-vinblastine) dissolved in DMSO
-
Conjugation buffer: PBS with 1 mM EDTA, pH 7.2
-
Quenching solution: N-acetylcysteine in PBS
-
Purification column: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the conjugation buffer.
-
-
Antibody Reduction:
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column (e.g., SEC) pre-equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately add a 5-10 molar excess of the maleimide-activated vinblastine-linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution.
-
Gently mix and incubate at 4°C for 2-4 hours or at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the vinblastine-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the vinblastine ADC using an SEC column to remove unreacted drug-linker, quenching reagent, and any aggregates.
-
Collect the fractions containing the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analyze the DAR and purity by HIC-HPLC and SEC-HPLC.
-
Confirm the molecular weight by mass spectrometry.
-
Protocol 2: Lysine-Based Conjugation of an NHS-Ester Activated Vinblastine-Linker
This protocol provides a general method for conjugating an N-hydroxysuccinimide (NHS)-ester activated vinblastine derivative to the lysine residues of an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated vinblastine-linker dissolved in DMSO
-
Conjugation buffer: Phosphate buffer (50 mM), 150 mM NaCl, pH 8.0
-
Quenching solution: Tris-HCl or glycine
-
Purification column: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-15 molar excess of the NHS-ester activated vinblastine-linker (dissolved in a minimal amount of DMSO) to the antibody solution while gently stirring. The final DMSO concentration should be below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the vinblastine ADC using an SEC column to remove the unreacted drug-linker, quenching reagent, and any aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration.
-
Analyze the DAR and purity by HIC-HPLC and SEC-HPLC.
-
Confirm the molecular weight by mass spectrometry.
-
Visualizations
References
- 2. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontagelab.com [frontagelab.com]
- 14. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Toxicity of Vinblastine ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of vinblastine-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for vinblastine ADCs?
A1: The off-target toxicity of vinblastine ADCs is primarily driven by the cytotoxic nature of the vinblastine payload and can be categorized into two main mechanisms:
-
On-target, off-tumor toxicity: The antibody component of the ADC may bind to the target antigen expressed at low levels on healthy tissues, leading to the internalization of the ADC and subsequent cell death.
-
Off-target, off-tumor toxicity: This can occur through several pathways:
-
Premature Payload Release: Unstable linkers can release the vinblastine payload into systemic circulation before the ADC reaches the target tumor cells. This free drug can then diffuse into healthy cells and cause toxicity.[1]
-
Non-specific Uptake: Intact ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), through mechanisms like pinocytosis or Fc receptor-mediated uptake.[2]
-
Bystander Effect in Healthy Tissue: If the ADC binds to a non-tumor cell expressing the target antigen, the released vinblastine may be membrane-permeable and affect neighboring healthy cells.
-
Q2: What are the expected off-target toxicities associated with a vinblastine payload?
A2: Vinblastine is a microtubule inhibitor, and its toxicities are primarily related to its effect on rapidly dividing cells. When delivered as an ADC payload, the off-target toxicities are often similar to those of systemic vinblastine, though typically with a different severity profile. Common toxicities include:
-
Hematologic Toxicities: Myelosuppression is a major concern, leading to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[2][3] This is due to the effect on hematopoietic progenitor cells in the bone marrow.
-
Peripheral Neuropathy: Damage to peripheral nerves can occur, leading to symptoms like numbness, tingling, and pain in the hands and feet. This is a known side effect of microtubule-targeting agents.[3][4]
-
Gastrointestinal Toxicities: Nausea, vomiting, diarrhea, and constipation are also common.[5]
Q3: How does the choice of linker impact the off-target toxicity of a vinblastine ADC?
A3: The linker is a critical component that influences the stability and release of the vinblastine payload.[1][6][7][8][9]
-
Cleavable Linkers: These are designed to release the payload in the tumor microenvironment (e.g., in response to low pH or specific enzymes). However, if they are not sufficiently stable in circulation, they can lead to premature payload release and systemic toxicity.[1]
-
Non-cleavable Linkers: These linkers are more stable in circulation and only release the payload after the ADC is internalized and the antibody is degraded in the lysosome. This generally reduces off-target toxicity from premature release but may limit the bystander effect.
The ideal linker is highly stable in the bloodstream but allows for efficient release of vinblastine inside the target cancer cell.[1][7]
Q4: What strategies can be employed to mitigate the off-target toxicity of vinblastine ADCs?
A4: Several strategies can be implemented during the design and development of vinblastine ADCs to minimize off-target effects:
-
Linker Optimization: Developing more stable linkers to prevent premature payload release is a key strategy.[7][8]
-
Site-Specific Conjugation: This ensures a uniform drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with predictable pharmacokinetic and toxicity profiles.[2]
-
Antibody Engineering: Modifying the antibody to reduce its affinity for Fc receptors can decrease non-specific uptake by immune cells.
-
Target Selection: Choosing a target antigen that is highly and specifically expressed on tumor cells with minimal expression on healthy tissues is crucial.
-
Inverse Targeting: This novel approach involves co-administering a payload-binding agent that can "mop up" any prematurely released vinblastine in the circulation.[4]
Troubleshooting Guides
Issue 1: High background cytotoxicity in antigen-negative control cells.
Q: My in vitro cytotoxicity assay shows significant cell death in the antigen-negative cell line treated with the vinblastine ADC. What could be the cause?
A: This issue suggests off-target toxicity that is not mediated by antigen binding. Here are the potential causes and solutions:
| Possible Cause | Troubleshooting Step |
| Unstable Linker | Assess linker stability in culture medium. If the linker is cleaving prematurely, consider re-designing the linker for greater stability. |
| Free Vinblastine in ADC Preparation | Quantify the amount of unconjugated vinblastine in your ADC stock using techniques like HPLC. Purify the ADC to remove any free drug. |
| Non-specific Endocytosis | The cell line may have a high rate of non-specific fluid-phase endocytosis. Use an isotype control ADC to determine the level of non-specific uptake. |
| Hydrophobicity of the ADC | High drug-to-antibody ratios (DAR) can increase the hydrophobicity of the ADC, leading to non-specific interactions with the cell membrane. Characterize the DAR and consider producing ADCs with a lower, more controlled DAR. |
Issue 2: Inconsistent results in bystander effect assays.
Q: I am observing high variability in the killing of antigen-negative bystander cells between replicate wells in my co-culture assay. What should I check?
A: Variability in bystander effect assays can be frustrating. The following table outlines common causes and solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension of both antigen-positive and antigen-negative cells before plating. Calibrate pipettes and use a consistent technique. |
| Uneven Cell Distribution | After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of both cell types. |
| Edge Effects in Microplate | Avoid using the outermost wells of the plate. Fill these wells with sterile PBS or media to create a humidity barrier and minimize evaporation. |
| Payload Not Membrane Permeable | Confirm that the released form of vinblastine from your ADC can cross the cell membrane. This is generally true for vinblastine, but the linker remnant could affect its properties. |
Data Presentation
Table 1: Common Off-Target Toxicities of Microtubule Inhibitor ADCs (including Vinblastine-based)
| Toxicity Class | Specific Adverse Event | Grade ≥3 Incidence | Putative Mechanism |
| Hematologic | Neutropenia | Frequently Reported | Disruption of microtubule function in rapidly dividing hematopoietic precursors in the bone marrow.[2][3] |
| Thrombocytopenia | Commonly Observed | Effect on megakaryocyte maturation and platelet formation.[2] | |
| Anemia | Less Frequent | Impact on erythroid precursors. | |
| Neurologic | Peripheral Neuropathy | Dose-dependent | Disruption of axonal transport in peripheral neurons due to microtubule destabilization.[3][4] |
| Ocular | Blurred Vision, Dry Eye | Reported for some MTIs | Potential for on-target toxicity if the antigen is expressed in ocular tissues, or accumulation of the payload.[4] |
| Gastrointestinal | Nausea, Diarrhea | Common | Damage to the rapidly dividing epithelial cells of the GI tract.[5] |
Note: Incidence rates can vary significantly based on the specific ADC, target antigen, patient population, and dosage.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a general method for assessing the cytotoxicity of a vinblastine ADC on both antigen-positive and antigen-negative cell lines.
1. Cell Seeding:
- Harvest and count antigen-positive and antigen-negative cells.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
- Include wells for untreated controls and blank (media only).
- Incubate overnight to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the vinblastine ADC, an isotype control ADC, and free vinblastine in culture medium.
- Remove the old medium from the cells and add the ADC dilutions.
- Incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).
3. Viability Assessment (MTT Assay Example):
- Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- Shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Read the absorbance at 570 nm using a microplate reader.
- Subtract the average absorbance of the blank wells from all other wells.
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the percentage of viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Co-Culture Bystander Effect Assay
This protocol is designed to evaluate the ability of the vinblastine ADC to kill neighboring antigen-negative cells.
1. Cell Preparation:
- Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy distinction from the antigen-positive cells.
- Alternatively, use a luciferase-expressing antigen-negative cell line.
2. Co-Culture Seeding:
- Prepare a mixed-cell suspension of antigen-positive and labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).
- Seed the co-culture mixture in a 96-well plate.
- Also, seed monocultures of each cell line as controls.
3. ADC Treatment:
- Treat the co-cultures and monocultures with serial dilutions of the vinblastine ADC for 72-96 hours.
4. Viability Assessment:
- Fluorescent Labeling: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (antigen-negative) cells.
- Luciferase Labeling: Add the luciferase substrate and measure luminescence to determine the viability of the antigen-negative cells.
5. Data Analysis:
- Calculate the percentage of viability of the antigen-negative cells in the co-culture compared to the untreated co-culture control.
- Compare the IC50 for the antigen-negative cells in co-culture versus monoculture to quantify the bystander effect.
Mandatory Visualizations
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. veranova.com [veranova.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Enhancing the Therapeutic Index of MC-Val-Cit-PAB-Vinblastine Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-vinblastine antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the therapeutic index of your ADC constructs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound drug linker?
A1: The this compound is a drug-linker conjugate designed for ADCs.[1] It utilizes vinblastine, a potent microtubule inhibitor, connected to a linker system.[1][2] This linker consists of:
-
MC: Maleimidocaproyl, which serves as the conjugation point to the antibody.
-
Val-Cit: A valine-citrulline dipeptide that is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[3][]
-
PAB: A p-aminobenzyl alcohol spacer that, upon cleavage of the Val-Cit dipeptide, undergoes self-immolation to release the active vinblastine payload.[5]
This targeted release mechanism aims to concentrate the cytotoxic effect within cancer cells, thereby improving the therapeutic index.[6]
Q2: How does the cleavable linker contribute to the bystander effect?
A2: The cleavable Val-Cit linker is crucial for the bystander effect, where the ADC can kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells.[7] Once the ADC is internalized by a target cell and trafficked to the lysosome, the linker is cleaved, releasing the vinblastine payload. If the payload is cell-permeable, it can diffuse out of the target cell and into neighboring cells, exerting its cytotoxic effect.[7][] This is particularly important in heterogeneous tumors where not all cells express the target antigen.[9]
Q3: What is the optimal drug-to-antibody ratio (DAR) for a vinblastine-based ADC?
A3: There is no universal optimal drug-to-antibody ratio (DAR); it must be determined empirically for each specific ADC.[10] The DAR is a critical quality attribute that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[10][11]
-
Low DAR: May result in reduced potency.[11]
-
High DAR (typically >4): Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can increase off-target toxicity.[10][12] For most ADCs in clinical development, a DAR of 3.5-4 is common.[12][13]
Q4: What are the primary mechanisms of off-target toxicity with vinblastine ADCs?
A4: Off-target toxicity can arise from several factors:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the early release of vinblastine, causing damage to healthy tissues.[14]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to ADC binding and subsequent toxicity in normal tissues.[14][15]
-
Non-specific Uptake: ADCs, particularly those with a high DAR, can be taken up by cells of the reticuloendothelial system, such as in the liver and spleen, leading to toxicity.[15] The carbohydrate profile of the antibody can also influence off-target uptake by receptors like the mannose receptor.[15]
Section 2: Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Unexpectedly high in vitro cytotoxicity in non-target cells | 1. Linker Instability: The MC-Val-Cit-PAB linker may be prematurely cleaved by extracellular proteases. 2. Free Vinblastine Contamination: The purified ADC may contain residual, unconjugated vinblastine. | 1. Assess Linker Stability: Perform plasma stability assays to measure the rate of payload release over time. Consider alternative, more stable linker designs if necessary.[5] 2. Purification Optimization: Ensure rigorous purification of the ADC post-conjugation using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any free drug. |
| Lack of in vivo efficacy despite potent in vitro activity | 1. Poor Pharmacokinetics (PK): The ADC may have a short half-life due to rapid clearance, often associated with high DAR and aggregation.[10] 2. Inefficient Tumor Penetration: The large size of the ADC may limit its ability to penetrate dense solid tumors.[16] 3. Low Antigen Expression: The level of target antigen expression on the tumor cells in vivo may be insufficient for effective ADC binding and internalization.[11] | 1. Characterize PK Profile: Conduct pharmacokinetic studies in relevant animal models to determine the ADC's half-life and clearance rate. Optimize the DAR to improve the PK profile.[10] 2. Evaluate Tumor Penetration: Use imaging techniques or immunohistochemistry on tumor sections to assess ADC distribution. Consider using smaller antibody fragments to improve penetration.[16] 3. Confirm Target Expression: Analyze tumor biopsies to confirm high and homogeneous expression of the target antigen.[17] |
| High levels of ADC aggregation | 1. Hydrophobicity: Vinblastine is a hydrophobic molecule, and a high DAR can significantly increase the overall hydrophobicity of the ADC, leading to aggregation.[16] 2. Conjugation Chemistry: Non-specific conjugation to lysine residues or reduction of interchain disulfides can lead to antibody destabilization and aggregation.[16] | 1. Optimize DAR: Aim for a lower, more homogeneous DAR.[18] 2. Site-Specific Conjugation: Employ site-specific conjugation technologies to attach the drug-linker to defined sites on the antibody, resulting in a more homogeneous and stable product.[14] 3. Formulation Development: Screen different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation. |
| Inconsistent Drug-to-Antibody Ratio (DAR) between batches | 1. Inconsistent Reagent Quality: Variability in the quality of the antibody, linker, or reducing/coupling agents. 2. Reaction Condition Variability: Minor fluctuations in pH, temperature, or reaction time during conjugation.[19] | 1. Reagent QC: Implement stringent quality control for all starting materials. 2. Process Control: Tightly control all reaction parameters. For thiol-based conjugation, ensure complete and controlled reduction of the antibody and subsequent removal of the reducing agent.[19] 3. Analytical Characterization: Use reliable analytical methods like HIC or mass spectrometry to accurately measure the DAR and distribution for each batch.[18] |
Section 3: Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on the number of conjugated drug molecules, allowing for the calculation of the average DAR.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different drug-loaded species.
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each peak × DAR of that peak) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency (e.g., IC50) of the ADC on target and non-target cell lines.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC sample and unconjugated antibody (as control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC sample
-
Freshly prepared plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Method for quantifying released payload (e.g., LC-MS/MS)
Procedure:
-
Incubation: Spike the ADC into the plasma at a defined concentration. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.
-
Sample Preparation: Process the samples to precipitate plasma proteins and extract the released payload.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released vinblastine.
-
Data Analysis: Plot the concentration of released payload over time to determine the stability profile and calculate the ADC's half-life in plasma.
Section 4: Visualizations
Caption: Mechanism of action for a cleavable ADC and the resulting bystander effect.
Caption: Logical workflow for troubleshooting a suboptimal therapeutic index in ADC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.cn [glpbio.cn]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient Selection Strategies to Maximize Therapeutic Index of Antibody-Drug Conjugates: Prior Approaches and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Stability of Val-Cit Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the modification of the Valine-Citrulline (Val-Cit) linker to improve its in vivo stability in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the development of ADCs with modified Val-Cit linkers, offering potential causes and actionable solutions.
Issue 1: Premature Payload Release in Preclinical Mouse Models
-
Question: My ADC utilizing a Val-Cit linker shows high toxicity and reduced efficacy in mouse models, suggesting premature payload release. What is the likely cause and how can I address this?
-
Answer: The primary cause of Val-Cit linker instability in rodent plasma is its susceptibility to cleavage by the mouse carboxylesterase 1c (Ces1c).[1][2] This enzyme is not as prevalent in human plasma, leading to discrepancies between preclinical mouse data and expected human outcomes.[3]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker (e.g., a non-cleavable linker).[2][4]
-
Linker Modification: The most effective solution is to modify the Val-Cit linker to hinder Ces1c recognition.
-
Introduce a Hydrophilic Group: Adding a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly decrease susceptibility to Ces1c cleavage while maintaining sensitivity to the intended lysosomal protease, Cathepsin B.[2]
-
-
Alternative Linker Strategies: Explore linker chemistries that are not substrates for Ces1c, such as triglycyl peptide linkers.[2]
-
In Vivo Model Selection: If possible, utilize Ces1c knockout mouse models for in vivo studies to confirm that premature payload release is mitigated.[2]
-
Issue 2: Off-Target Toxicity, Specifically Neutropenia, Observed
-
Question: My ADC is exhibiting off-target toxicity, particularly neutropenia, in both in vitro human cell-based assays and in vivo studies. Could the Val-Cit linker be responsible?
-
Answer: Yes, premature payload release mediated by human neutrophil elastase (NE) can be a cause of neutropenia.[2][5] NE, an enzyme secreted by neutrophils, can cleave the Val-Cit linker, leading to the release of the cytotoxic payload in the vicinity of neutrophils and causing toxicity.[2][5]
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[2][5]
-
Linker Modification: Modify the peptide sequence to reduce NE sensitivity. Replacing valine with glycine at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to confer resistance to NE cleavage.[2]
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics
-
Question: My ADC with a Val-Cit linker, especially at a high drug-to-antibody ratio (DAR), is showing signs of aggregation and rapid clearance in vivo. What could be the cause?
-
Answer: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, often combined with a hydrophobic payload, can lead to ADC aggregation.[5][6] This aggregation can negatively impact the pharmacokinetics and manufacturability of the ADC.[5]
Troubleshooting Steps:
-
Hydrophobicity Analysis: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC and identify aggregation.[7][8]
-
Linker Modification for Increased Hydrophilicity:
-
The aforementioned Glu-Val-Cit (EVCit) modification not only improves stability in mouse plasma but also increases the hydrophilicity of the linker, which can help mitigate aggregation.
-
"Exolinker" designs, which reposition the cleavable peptide, can also enhance stability and hydrophilicity.[2]
-
-
Control of DAR: Carefully control the drug-to-antibody ratio, as higher DARs tend to increase hydrophobicity and aggregation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the intended cleavage mechanism of the Val-Cit linker?
-
A1: The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2][] Upon internalization of the ADC into the target cancer cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload.[]
-
-
Q2: Why does my Val-Cit linked ADC show instability in mouse plasma but appears stable in human plasma?
-
Q3: How does modification of the Val-Cit linker affect the "bystander effect"?
-
A3: The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, depends on the payload's ability to cross cell membranes.[2][11] Linker modifications that ensure the payload is released within the target cell and that the released payload is membrane-permeable will preserve the bystander effect. The key is stable circulation and efficient intracellular release.[2][11]
-
-
Q4: What are some alternative cleavable linkers to Val-Cit?
-
A4: Besides modified Val-Cit linkers, other cleavable linkers include:
-
Valine-Alanine (Val-Ala): Another dipeptide linker cleaved by cathepsins.[12]
-
pH-Sensitive Linkers (e.g., hydrazones): Designed to cleave in the acidic environment of the endosome and lysosome.[13]
-
Glutathione-Sensitive Linkers (e.g., disulfides): Cleaved in the reducing environment of the cell.[13]
-
β-glucuronide linkers: Cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[11]
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the in vivo stability of ADCs with different Val-Cit linker modifications.
Table 1: In Vivo Stability of Modified Val-Cit Linker ADCs in Mouse Plasma
| Linker Modification | ADC Half-life in Mouse Plasma | Reference |
| Conventional Val-Cit | ~2 days | [3] |
| Glu-Val-Cit (EVCit) | ~12 days | [3] |
| Ser-Val-Cit (SVCit) | ~4 days | [3] |
Table 2: Comparative Stability of Different Cleavable Linkers
| Linker Type | Stability in Mouse Plasma | Stability in Human Plasma | Primary Cleavage Enzyme | Reference |
| Val-Cit | Low (cleaved by Ces1c) | High | Cathepsin B | [1][2][3] |
| Glu-Val-Cit (EVCit) | High (resistant to Ces1c) | High | Cathepsin B | [2][3] |
| Triglycyl Peptide | High | High | Cathepsins | [1] |
| Hydrazone | Moderate | Moderate | Low pH | [13] |
| Disulfide | Moderate | Moderate | Glutathione | [13] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a modified Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[2]
-
Incubate the samples at 37°C.[2]
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[2]
-
Immediately quench the reaction by diluting the aliquot in cold PBS.[2]
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the intended enzymatic cleavage of the modified Val-Cit linker by the lysosomal protease Cathepsin B.
Materials:
-
ADC construct
-
Purified human Cathepsin B
-
Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT))[14]
-
Quenching Solution (e.g., Acetonitrile with an internal standard)[14]
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the ADC construct.
-
Reconstitute purified Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[14]
-
In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.[14]
-
Initiate the cleavage reaction by adding the Cathepsin B solution.[14]
-
Incubate at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), terminate the reaction by adding an excess of the cold quenching solution.[2]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload and determine the cleavage kinetics.[14]
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Objective: To assess the hydrophobicity and aggregation of ADCs with modified linkers.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl, Polyamide)[15]
-
HPLC system
-
Mobile Phase A: High salt concentration buffer (e.g., Ammonium sulfate in sodium phosphate buffer)[15]
-
Mobile Phase B: Low salt concentration buffer (e.g., Sodium phosphate buffer)[15]
Methodology:
-
Equilibrate the HIC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the ADC using a gradient from high to low salt concentration.
-
Monitor the elution profile using UV detection. The retention time is indicative of the hydrophobicity, with more hydrophobic species eluting later. Aggregates will also have distinct elution profiles.
Visualizations
Caption: Troubleshooting workflow for Val-Cit linker instability.
Caption: General experimental workflow for assessing linker stability.
Caption: Intended cleavage mechanism of the Val-Cit linker.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. njbio.com [njbio.com]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Cell-Based Assays with Vinblastine ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinblastine-based antibody-drug conjugates (ADCs) in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: High Variability in Cytotoxicity Assay (IC50 Values)
You are observing significant well-to-well or day-to-day variability in the calculated IC50 values for your vinblastine ADC.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. High passage numbers can lead to genetic drift and altered sensitivity. Create a cell bank of a low-passage, well-characterized cell line.[1] |
| Inconsistent Seeding Density | Optimize and strictly adhere to a standardized cell seeding density. Uneven cell distribution can significantly impact results. Use a cell counter for accurate cell quantification before seeding.[2] |
| Reagent Variability | Use the same lot of serum, media, and other critical reagents for the duration of a study to minimize batch-to-batch inconsistencies.[1] If a new lot must be used, perform a bridging study to ensure comparability. |
| Incubation Time | The cytotoxic effect of tubulin inhibitors like vinblastine is cell-cycle dependent and may require longer incubation times (e.g., 72-96 hours) to observe maximal effect.[3][4] Optimize and standardize the incubation period. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates as they are more prone to evaporation, leading to changes in reagent concentration. Fill outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use of automated liquid handlers can reduce manual variability.[5][6] |
Experimental Protocol: Standard Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[3] Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the vinblastine ADC in complete growth medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a negative control and cells treated with the free vinblastine payload as a positive control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 or 96 hours) at 37°C, 5% CO2.[4]
-
Viability Assessment (MTT): Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Issue 2: Inconsistent or No Bystander Killing Effect Observed
You are not observing the expected killing of antigen-negative cells when co-cultured with antigen-positive cells treated with a vinblastine ADC.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Payload Permeability | The bystander effect requires the released payload to be cell-permeable.[][8] Ensure the linker-payload combination allows for the release of a membrane-permeable form of vinblastine. |
| Co-culture Ratio and Density | The ratio of antigen-positive to antigen-negative cells is critical. Optimize this ratio to ensure sufficient proximity for the bystander effect to occur. High cell density can also facilitate the effect. |
| Incubation Time | The bystander effect is a secondary process that takes time to manifest. It may require longer incubation periods than direct cytotoxicity assays, sometimes up to several days or weeks.[3] |
| Linker Stability | The linker must be cleavable within the target cell to release the payload.[][9] If the linker is too stable, the payload will not be released to affect neighboring cells. |
| Dilution of Released Payload | Frequent media changes can dilute the concentration of the released payload in the culture medium, diminishing the bystander effect. Avoid changing the media during the assay if possible.[3][4] |
Experimental Protocol: Co-culture Bystander Effect Assay
-
Cell Preparation: Label the antigen-negative (Ag-) bystander cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) target cell line.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined optimal ratio (e.g., 1:1, 1:3) and density.
-
ADC Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the vinblastine ADC.
-
Incubation: Incubate the co-culture for an extended period (e.g., 5-7 days) to allow for payload release and diffusion.
-
Data Acquisition: At the end of the incubation period, use a high-content imager or flow cytometer to quantify the viability of the fluorescently labeled Ag- cell population.
-
Data Analysis: Plot the percentage viability of the Ag- cells against the ADC concentration to determine the extent of the bystander killing. Compare this to the effect of the ADC on Ag- cells cultured alone.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the vinblastine payload in an ADC?
A1: Vinblastine is a vinca alkaloid that acts as a microtubule inhibitor.[10][11] Once the ADC is internalized by the target cell and the vinblastine payload is released, it binds to tubulin dimers, preventing their polymerization into microtubules.[12] This disruption of the microtubule network leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately triggers programmed cell death (apoptosis).[10][12]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect my cell-based assay results?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that can significantly impact its potency. A higher DAR generally leads to increased cytotoxicity, which would be reflected as a lower IC50 value in your assay. However, a very high DAR can sometimes lead to ADC aggregation or reduced binding affinity, potentially confounding the results.[9] It is crucial to use ADC batches with a consistent and well-characterized DAR to ensure reproducible results.
Q3: My vinblastine ADC shows lower than expected potency. What are the potential reasons?
A3: Lower than expected potency can stem from several factors:
-
Inefficient Internalization: The ADC must be efficiently internalized by the target cell to deliver the payload.[13][14] You can assess the internalization rate using fluorescently labeled ADCs and techniques like flow cytometry or confocal microscopy.[15]
-
Poor Payload Release: The linker connecting the vinblastine to the antibody may not be efficiently cleaved in the intracellular environment, preventing the release of the active payload.[16]
-
Low Target Antigen Expression: The target cell line may have low or heterogeneous expression of the target antigen, leading to reduced ADC binding and internalization. Quantify antigen expression levels using flow cytometry.
-
Cellular Resistance: The target cells may have developed resistance mechanisms, such as upregulation of drug efflux pumps that actively remove vinblastine from the cell.
Q4: Can the free vinblastine payload affect antigen-negative cells in my experiments?
A4: Yes, this is the basis of the "bystander effect."[17] If the vinblastine payload is released from the target antigen-positive cell and can diffuse across cell membranes, it can kill neighboring antigen-negative cells.[8] This is an important consideration in tumors with heterogeneous antigen expression.
Q5: What are the key controls I should include in my vinblastine ADC cell-based assays?
A5: To ensure the validity of your results, you should include the following controls:
-
Untreated Cells: To establish a baseline for 100% cell viability.
-
Isotype Control ADC: An ADC with the same payload and linker but with an antibody that does not recognize the target antigen. This control helps to assess non-specific toxicity.
-
Unconjugated Antibody: The "naked" antibody without the vinblastine payload. This control verifies that any observed cytotoxicity is due to the payload and not the antibody itself.
-
Free Vinblastine Payload: To determine the intrinsic sensitivity of the cells to the payload and to serve as a positive control for cytotoxicity.
Visualizations
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. mt.com [mt.com]
- 6. cellgs.com [cellgs.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Vinblastine - Wikipedia [en.wikipedia.org]
- 11. Vinblastine Sulfate - NCI [cancer.gov]
- 12. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 13. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 14. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of MC-Val-Cit-PAB-Vinblastine and MC-Val-Cit-PAB-MMAE
This guide provides a detailed comparison of the cytotoxic profiles of two prominent antibody-drug conjugates (ADCs), MC-Val-Cit-PAB-vinblastine and MC-Val-Cit-PAB-MMAE. The comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available cytotoxicity data, and the experimental protocols used to evaluate their efficacy.
Introduction to the ADC Constructs
Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The constructs discussed in this guide share a common linker technology, the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB) linker. This linker is designed to be stable in the bloodstream and is cleaved by enzymes, such as Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[2][] Upon cleavage, the cytotoxic payload is released, leading to cancer cell death.
The key difference between the two ADCs lies in their cytotoxic payloads:
-
Vinblastine: A vinca alkaloid derived from the periwinkle plant, vinblastine is a well-established chemotherapeutic agent that inhibits cell division by disrupting microtubule formation.[4]
-
Monomethyl Auristatin E (MMAE): A synthetic and highly potent antimitotic agent derived from the marine mollusk Dolabella auricularia.[5] MMAE is a cornerstone of modern ADC development due to its profound cytotoxicity.
Mechanism of Action
Both vinblastine and MMAE are potent tubulin inhibitors, yet they exhibit nuanced differences in their interaction with microtubules.
This compound: Once internalized into the target cancer cell, the Val-Cit linker is cleaved, releasing vinblastine. Vinblastine then binds to the tubulin protein, preventing its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the M phase and subsequent apoptosis (programmed cell death).[4]
MC-Val-Cit-PAB-MMAE: Similar to the vinblastine ADC, the MMAE-containing conjugate releases its payload following lysosomal cleavage of the Val-Cit linker.[5] MMAE is a synthetic analog of dolastatin 10 and is known to be a highly potent inhibitor of tubulin polymerization.[6] Its high potency often translates to lower required doses to achieve a therapeutic effect.
Comparative Cytotoxicity Data
| Drug-Linker Conjugate | Cell Line | IC50 (nM) | Reference |
| MC-Val-Cit-PAB-MMAE | SKBR3 (Human Breast Adenocarcinoma) | 410.54 ± 4.9 | [7] |
| MC-Val-Cit-PAB-MMAE | HEK293 (Human Embryonic Kidney) | 482.86 ± 6.4 | [7] |
| This compound | Not Available | Not Available |
Note on Comparative Potency: While direct comparative data is lacking, it is generally reported in the literature that auristatins, such as MMAE, are significantly more potent than older generation tubulin inhibitors like vinca alkaloids. MMAE has been shown to be 100-1000 times more potent than doxorubicin, for example. This suggests that an MMAE-based ADC would likely exhibit a lower IC50 value compared to a vinblastine-based ADC, assuming similar antibody targeting and drug-to-antibody ratio.
Experimental Protocols
The following is a generalized protocol for an in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of ADCs.[8][9][10][11]
In Vitro Cytotoxicity Assay (MTT Protocol)
1. Cell Seeding:
- Target cancer cells are harvested and counted.
- Cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in a volume of 50 µL of complete culture medium.[9]
- The plate is incubated overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[9]
2. ADC Treatment:
- Serial dilutions of the ADC are prepared in complete culture medium.
- 50 µL of the prepared ADC solutions are added to the respective wells, resulting in a final volume of 100 µL. Control wells receive fresh medium only.[9]
- The plate is incubated for a period of 48-144 hours at 37°C with 5% CO2.[9]
3. MTT Addition and Incubation:
- Following the incubation period, 20 µL of a 5 mg/mL MTT solution is added to each well.[9]
- The plate is then incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
4. Solubilization and Absorbance Reading:
- The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., 10% SDS in HCl or DMSO) is added to each well to dissolve the formazan crystals.[9]
- The plate is incubated overnight at 37°C in the dark.[9]
- The absorbance is read at 570 nm using a microplate reader.[9]
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the ADC concentration.
- The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is determined from this curve.
Visualizing the Mechanisms
General ADC Mechanism of Action
Caption: General workflow of an antibody-drug conjugate's mechanism of action.
Signaling Pathway for Tubulin Inhibitors
Caption: Cellular mechanism of action for tubulin-inhibiting cytotoxic payloads.
References
- 1. revivocell.com [revivocell.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vinblastine and Auristatin Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) at the forefront of this innovation. The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides an objective comparison of two prominent microtubule-inhibiting payloads: the classic vinca alkaloid, vinblastine, and the highly potent synthetic agent, auristatin. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed methodologies for key evaluation experiments.
Mechanism of Action: A Tale of Two Tubulin Binders
Both vinblastine and auristatins, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.[1][2] This interference with microtubule assembly and disassembly leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[3][4]
Vinblastine , a natural vinca alkaloid derived from the Madagascar periwinkle, binds to the tubulin vinca alkaloid binding domain, leading to the depolymerization of microtubules at higher concentrations.[3][5] This disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing mitotic arrest.[3]
Auristatins , synthetic analogs of the marine natural product dolastatin 10, are significantly more potent than vinblastine, with some studies suggesting they are 100 to 1000 times more potent.[6][7] They bind to tubulin at the vinca domain, inhibiting tubulin polymerization and leading to a potent antimitotic effect.[1][8] The high potency of auristatins allows for effective cell killing even when only a small amount of the ADC localizes to the tumor.[4]
Comparative Data: Potency, Efficacy, and the Bystander Effect
The selection of a payload is a multi-faceted decision, balancing intrinsic potency with factors like linker stability, drug-to-antibody ratio (DAR), and the potential for off-target toxicity. The following tables summarize key quantitative data comparing vinblastine and auristatin-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Vinblastine | Various Leukemia & Lymphoma | N/A (Free Drug) | 10-1000 | [3] |
| MMAE | Various Lymphoma & Solid Tumor | N/A (Free Drug) | Sub-nanomolar | [6] |
| MMAF | Various Lymphoma & Solid Tumor | N/A (Free Drug) | Sub-nanomolar to low nanomolar | [8] |
| Brentuximab Vedotin (MMAE-ADC) | CD30+ Hodgkin Lymphoma | CD30 | Sub-nanomolar | [8] |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Payload | Tumor Model | Efficacy Outcome | Reference |
| DAVLB Hydrazide (Vinblastine derivative) | Solid Tumor Xenografts | Increased efficacy and safety compared to unconjugated drug | [9] |
| MMAE-ADC | Hodgkin Lymphoma Xenografts | Significant tumor regression | [10] |
| MMAF-ADC | Solid Tumor Xenografts | Potent anti-tumor activity, particularly in multidrug-resistant models | [11] |
A key differentiator between MMAE and MMAF is the bystander effect . MMAE is membrane-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[6][11] This is particularly advantageous in tumors with heterogeneous antigen expression.[12] In contrast, MMAF is less membrane-permeable due to a charged C-terminal phenylalanine, which limits its bystander killing potential but can contribute to a more favorable safety profile in certain contexts.[8][11] While some vinblastine-based ADCs have shown preclinical promise, they have not yet achieved the same level of clinical success as auristatin-based ADCs like Adcetris® (brentuximab vedotin).[9][13]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for vinblastine and auristatin-based ADCs.
Caption: Simplified signaling pathways for vinblastine and auristatin.
Caption: A typical experimental workflow for ADC characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in the evaluation of ADCs. Below are methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[14]
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free payload. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[15]
-
Cell Labeling: Transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a defined ratio into 96-well plates.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a period sufficient to observe cell killing (e.g., 96 hours).
-
Imaging and Analysis: Use a high-content imaging system to selectively count the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells in each well.
-
Data Analysis: Plot the percentage of viable antigen-negative cells against the ADC concentration to determine the extent of the bystander effect.
Conclusion
Both vinblastine and auristatins are potent microtubule inhibitors with demonstrated utility as ADC payloads. However, the exceptional potency of auristatins, particularly MMAE and MMAF, has led to their widespread adoption and clinical success in ADCs.[6] The choice between MMAE and MMAF often hinges on the desired level of bystander effect versus a potentially more favorable safety profile. While vinblastine-based ADCs have shown preclinical potential, further research is needed to optimize their therapeutic window to match that of their auristatin counterparts. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to make informed decisions in the design and development of next-generation ADCs.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. books.rsc.org [books.rsc.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Vinblastine Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers for ADCs utilizing the microtubule-inhibiting agent, vinblastine. The following sections present a summary of the key differences, supporting experimental data, and detailed methodologies for the evaluation of these two distinct ADC strategies.
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release. Cleavable linkers are designed to release the cytotoxic drug from the antibody upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH. This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells. In contrast, non-cleavable linkers remain attached to the antibody and the payload is released only after the complete lysosomal degradation of the antibody-linker-drug complex. This approach is thought to offer greater plasma stability and a wider therapeutic window due to reduced off-target toxicity.
Performance Comparison: Cleavable vs. Non-Cleavable Vinblastine ADCs
To illustrate the performance differences, this guide compares a representative cleavable vinblastine ADC, utilizing a valine-citrulline (Val-Cit) peptide linker, and an early-generation non-cleavable vinblastine ADC.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 |
| Cleavable | MC-Val-Cit-PAB-Vinblastine | To be determined | To be determined |
| Non-cleavable | KS1/4-DAVLB | To be determined | To be determined |
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Construct | Tumor Model | Efficacy Outcome |
| Cleavable | This compound | To be determined | To be determined |
| Non-cleavable | KS1/4-DAVLB | OVCAR-3 Human Ovarian Cancer | Significant increase in survival of tumor-bearing mice.[1] |
| Non-cleavable | KS1/4-DAVLB | P3/UCLA Human Lung Adenocarcinoma | Significant tumor growth suppression and regression. |
Specific tumor growth inhibition (TGI) percentages and other quantitative efficacy metrics for these specific ADCs are not detailed in the available literature.
Table 3: Pharmacokinetic Parameters
| Linker Type | ADC Construct | Species | Elimination Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |
| Cleavable | This compound | To be determined | To be determined | To be determined | To be determined |
| Non-cleavable | KS1/4-DAVLB | Human | 31.5 hours[2] | 4.43 L[2] | 0.09 L/hr[2] |
| Non-cleavable | KS1/4-DAVLB | Nude Mice | 62 - 90 hours[3] | Substantial differences from free drug[3] | Not specified |
Pharmacokinetic data for an ADC with the this compound linker is not currently available in published literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cleavable and non-cleavable vinblastine ADCs.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
-
Cell Culture: Culture the target cancer cell line (e.g., a cell line overexpressing the antigen targeted by the ADC's antibody) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable vinblastine ADCs, as well as the free vinblastine drug and a non-targeting control antibody. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy Study in Xenograft Models
This protocol evaluates the anti-tumor activity of the ADCs in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., OVCAR-3 or P3/UCLA) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC, free vinblastine).
-
Dosing: Administer the treatments intravenously (IV) or intraperitoneally (IP) at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified period. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Pharmacokinetic Analysis
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADCs.
-
Animal Model: Use a relevant animal species (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous (IV) dose of the cleavable or non-cleavable vinblastine ADC to each animal.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the total antibody, the conjugated ADC, and potentially the free vinblastine in the plasma samples using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key parameters such as half-life, volume of distribution, and clearance.
Visualizing Key Processes
To further understand the mechanisms discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of vinblastine.
References
- 1. Antitumor activity of the monoclonal antibody-Vinca alkaloid immunoconjugate LY203725 (KS1/4-4-desacetylvinblastine-3-carboxhydrazide) in a nude mouse model of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of a murine monoclonal antibody vinca conjugate (KS1/4-DAVLB) in patients with adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of the monoclonal antibody-vinca alkaloid conjugate KS1/4-DAVLB (LY256787) and free 4-desacetylvinblastine in tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bystander Effect of MC-Val-Cit-PAB-Vinblastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bystander effect of antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-vinblastine linker-payload system. The performance is contrasted with other common ADC platforms, supported by experimental data to inform ADC design and development.
Introduction to the Bystander Effect in ADCs
The bystander effect is a critical mechanism for the efficacy of ADCs in treating solid tumors, which are often characterized by heterogeneous antigen expression. This phenomenon occurs when the cytotoxic payload, released from an antigen-positive target cell, diffuses into and kills adjacent antigen-negative tumor cells. The effectiveness of the bystander effect is largely dependent on the properties of the linker and the payload.[1] A key component enabling this effect is a cleavable linker, such as the valine-citrulline (Val-Cit) dipeptide linker, which is designed to be cleaved by lysosomal proteases like cathepsin B, releasing the payload within the target cell.[2][3] For the bystander effect to occur, the released payload must then be able to traverse the cell membrane to impact neighboring cells.[3]
The MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl) linker is a widely used, protease-sensitive linker designed for stable conjugation in circulation and efficient cleavage within the tumor microenvironment.[2] When conjugated to vinblastine, a potent microtubule inhibitor, the resulting ADC has the potential to exert a powerful bystander effect. This guide will compare this system to ADCs employing other payloads, such as monomethyl auristatin E (MMAE) and deruxtecan, and a non-cleavable linker system for context.
Comparative Analysis of Bystander Effect
The bystander effect of an ADC can be quantified in vitro using co-culture and conditioned medium assays. In a co-culture assay, antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of bystander killing. The conditioned medium assay involves treating antigen-positive cells with the ADC, collecting the cell culture medium (which contains the released payload), and then applying it to a culture of antigen-negative cells.
Table 1: In Vitro Bystander Effect Comparison of Different ADC Payloads
| ADC Linker-Payload | Comparator ADC | Bystander Effect Potential | Supporting Experimental Data (from literature) |
| This compound | (Hypothetical Data) | High | Based on the known membrane permeability of vinblastine and the cleavable nature of the Val-Cit linker, a significant bystander effect is anticipated. Quantitative data from direct experimental validation is needed for a definitive comparison. |
| MC-Val-Cit-PAB-MMAE | Trastuzumab-vc-MMAE | High | A study using Trastuzumab-vc-MMAE demonstrated a "Bystander Effect Coefficient (φBE)" ranging from 1% to 41% in co-cultures of HER2-negative cells with various HER2-positive cell lines, indicating a potent bystander effect that correlates with the antigen expression level of the positive cells.[2] |
| GGFG-Deruxtecan | Trastuzumab Deruxtecan (T-DXd) | High | In co-culture assays, T-DXd treatment led to the death of HER2-negative cells in the presence of HER2-positive cells, demonstrating a significant bystander effect.[4][5] |
| SMCC-DM1 (non-cleavable) | Trastuzumab Emtansine (T-DM1) | Low to None | In the same co-culture assays, T-DM1 did not affect the viability of HER2-negative cells, indicating a lack of a bystander effect due to its non-cleavable linker.[4][5] |
Note: The Bystander Effect Coefficient (φBE) represents the percentage decrease in the area under the viability curve of the antigen-negative cells due to the bystander effect.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bystander effect. Below are protocols for the two key in vitro assays.
Co-culture Bystander Effect Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in proximity to antigen-positive cells.
Protocol:
-
Cell Labeling: To distinguish between the two cell populations, label the antigen-negative (bystander) cell line with a fluorescent protein (e.g., GFP) through stable transfection.
-
Cell Seeding:
-
In a 96-well plate, seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
As controls, seed each cell line individually (monoculture).
-
-
ADC Treatment: After allowing the cells to adhere (typically 24 hours), treat the co-cultures and monocultures with a serial dilution of the ADC. Include an untreated control.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours for microtubule inhibitors).[6]
-
Quantification:
-
Use a fluorescence plate reader to measure the fluorescence intensity, which corresponds to the number of viable antigen-negative cells.
-
Alternatively, use flow cytometry or high-content imaging to quantify the viability of each cell population separately.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability in the monoculture at the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[6]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the extracellular medium and can kill bystander cells without direct cell-to-cell contact.
Protocol:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a culture flask and allow them to adhere.
-
Treat the cells with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris and filter it through a 0.22 µm filter to sterilize. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
-
Incubation: Incubate the antigen-negative cells with the conditioned medium for 48-72 hours.
-
Quantification: Assess the viability of the antigen-negative cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Compare the viability of cells treated with the conditioned medium from ADC-treated cells to the viability of cells treated with conditioned medium from untreated cells. A significant decrease in viability confirms a bystander effect mediated by a soluble payload.[6]
Signaling Pathways and Experimental Workflows
The bystander effect is initiated by the release of the cytotoxic payload, which then acts on bystander cells. The cellular response in these bystander cells is generally expected to mirror the known mechanism of action of the payload.
Mechanism of Action and Bystander Effect Workflow
References
- 1. Bystander effect of vinorelbine alters antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Val-Cit: A Comparative Guide to Alternative Enzyme-Cleavable Linkers for Vinblastine Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the landscape of antibody-drug conjugates (ADCs) is continually evolving. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the efficacy and safety of an ADC. While the dipeptide valine-citrulline (Val-Cit) has been a cornerstone of ADC technology, particularly for payloads like vinblastine, the quest for improved therapeutic indices has spurred the development of innovative alternative enzyme-cleavable linkers. This guide provides an objective comparison of promising alternatives to Val-Cit for vinblastine, supported by experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.
The Val-Cit linker's success stems from its susceptibility to cleavage by cathepsin B, a lysosomal protease often upregulated in tumor cells.[1][2] This ensures targeted release of the payload within the cancer cell, minimizing systemic toxicity. However, challenges such as potential off-target cleavage and the desire for linkers with different physicochemical properties have driven innovation in this field. This guide explores two key alternatives: β-glucuronide and sulfatase-cleavable linkers.
Comparative Analysis of Alternative Linkers
While direct comparative data for these linkers with vinblastine is limited in publicly available literature, we can extrapolate from studies utilizing other microtubule inhibitors like auristatins (e.g., MMAE), which share a similar mechanism of action. The following table summarizes the key characteristics of these alternative linkers in comparison to the established Val-Cit linker.
| Linker Type | Cleavage Enzyme | Cleavage Site & Mechanism | Key Advantages | Potential Considerations |
| Valine-Citrulline (Val-Cit) | Cathepsin B | Lysosomes; Proteolytic cleavage of the peptide bond. | Well-established, proven clinical efficacy. | Potential for off-target cleavage by other proteases. |
| β-Glucuronide | β-Glucuronidase | Lysosomes and some tumor microenvironments; Hydrolysis of the glycosidic bond.[3][4] | High plasma stability, increased hydrophilicity (can reduce aggregation), low off-target enzyme activity.[3][5][6][7] | Enzyme expression levels can vary across tumor types. |
| Sulfatase-Cleavable | Sulfatases | Lysosomes; Hydrolysis of a sulfate ester.[8][][10] | Excellent plasma stability, particularly in rodent models, offering a potential advantage for preclinical studies.[8][11] High hydrophilicity. | Relatively newer technology with less extensive clinical data. |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams, created using the DOT language, illustrate the signaling pathway of vinblastine, the experimental workflow for evaluating alternative linkers, and the logical relationship of linker selection criteria.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate and compare the performance of different linker-vinblastine ADCs.
Synthesis of Linker-Vinblastine Conjugates and Antibody Conjugation
-
β-Glucuronide Linker Synthesis: The synthesis typically involves the protection of the glucuronic acid moiety, followed by coupling to a self-immolative spacer (e.g., p-aminobenzyl alcohol - PABC) and subsequent attachment of vinblastine. The final step involves deprotection of the glucuronic acid.[4][][13]
-
Sulfatase-Cleavable Linker Synthesis: This involves the synthesis of an aryl sulfate moiety connected to a self-immolative spacer, which is then conjugated to vinblastine.[][10][14]
-
Antibody Conjugation: The linker-vinblastine construct, containing a reactive handle (e.g., maleimide or NHS ester), is conjugated to the antibody. For cysteine conjugation, interchain disulfides of the antibody are partially reduced to generate free thiols, which then react with a maleimide-functionalized linker-drug. For lysine conjugation, the primary amines of lysine residues react with an NHS-ester-functionalized linker-drug.[]
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute. It can be determined by methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.[16][17][18]
Protocol:
-
Cell Seeding: Seed target cancer cells (e.g., a cell line overexpressing the target antigen) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the vinblastine-ADC and a non-targeting isotype control ADC. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring the extent of premature drug release.[3][6][8][19]
Protocol:
-
Incubation: Incubate the vinblastine-ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation:
-
For intact ADC analysis: Use affinity capture (e.g., Protein A/G beads) to isolate the ADC from the plasma.
-
For free drug analysis: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile) and collect the supernatant containing the released vinblastine.
-
-
Analysis:
-
Intact ADC: Analyze the captured ADC by LC-MS to determine the change in the average DAR over time.
-
Free Drug: Quantify the amount of released vinblastine in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of released drug over time to determine the stability profile of the ADC.
In Vivo Efficacy Study
This study assesses the anti-tumor activity of the ADC in a relevant animal model.[1][2]
Protocol:
-
Xenograft Model: Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, vinblastine-ADC with different linkers). Administer the treatments intravenously.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Conclusion
The development of alternative enzyme-cleavable linkers beyond Val-Cit presents a significant opportunity to enhance the therapeutic window of vinblastine-based ADCs. β-glucuronide and sulfatase-cleavable linkers offer distinct advantages in terms of plasma stability and hydrophilicity, which can translate to improved safety and efficacy. While direct comparative data with vinblastine is still emerging, the experimental frameworks outlined in this guide provide a robust starting point for researchers to rigorously evaluate these promising alternatives. Through careful linker selection and comprehensive preclinical assessment, the full potential of vinblastine as a potent ADC payload can be realized, ultimately leading to more effective cancer therapies.
References
- 1. Dual therapeutic efficacy of vinblastine as a unique chemotherapeutic agent capable of inducing dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MC-Val-Cit-PAB-vinblastine Against Other ADC Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of linker and payload is critical to the efficacy and safety profile of an ADC. This guide provides an objective comparison of the MC-Val-Cit-PAB-vinblastine platform against other commonly used ADC technologies, supported by available preclinical and clinical data.
The this compound system utilizes a cleavable linker (MC-Val-Cit-PAB) and a microtubule-inhibiting payload (vinblastine). The valine-citrulline (Val-Cit) component is designed for cleavage by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the payload within cancer cells.[1][2] Vinblastine, a vinca alkaloid, exerts its cytotoxic effect by disrupting microtubule assembly, leading to M-phase cell cycle arrest and apoptosis.[3][4]
Comparative Data of ADC Platforms
To provide a clear comparison, the following tables summarize key performance metrics of different ADC platforms from preclinical and clinical studies. Direct head-to-head comparative studies for a this compound ADC are limited in publicly available literature, reflecting a historical shift in the field towards more potent payloads like auristatins and maytansinoids.[1] Therefore, data for representative ADCs with different payload classes are presented.
Table 1: In Vitro Cytotoxicity of Various ADC Payloads
| Payload Class | Example Payload | ADC Example | Target Cell Line | IC50 |
| Vinca Alkaloid | Vinblastine | (Not specified in literature) | HeLa | ~5-10 nM (as free drug)[2][5][6] |
| Auristatin | MMAE (monomethyl auristatin E) | Brentuximab vedotin | CD30+ Karpas 299 | ~1-10 ng/mL[7] |
| Maytansinoid | DM1 (Mertansine) | Trastuzumab emtansine | HER2+ SK-BR-3 | ~10-30 ng/mL |
| Topoisomerase I Inhibitor | Deruxtecan | Trastuzumab deruxtecan | HER2+ NCI-N87 | ~1-5 µg/mL (as ADC)[8][9][10] |
| Topoisomerase I Inhibitor | SN-38 | Sacituzumab govitecan | Trop-2+ MDA-MB-231 | ~10-50 nM (as ADC)[11][12][13][14] |
Table 2: In Vivo Efficacy of Representative ADCs
| ADC Platform | ADC Example | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Val-Cit-MMAE | Brentuximab vedotin | CD30+ xenograft | 1 mg/kg | Significant tumor regression[15][16][17][18] |
| SMCC-DM1 | Trastuzumab emtansine | HER2+ breast cancer xenograft | 10-15 mg/kg | Potent anti-tumor activity[19] |
| GGFG-Deruxtecan | Trastuzumab deruxtecan | HER2+ gastric cancer xenograft | 5.4 mg/kg | Superior efficacy compared to standard chemo[8][9][10][20] |
| CL2A-SN-38 | Sacituzumab govitecan | TNBC xenograft | 10 mg/kg | Significant survival benefit[11][12][13][14] |
Table 3: Plasma Stability of Different Linker Technologies
| Linker Type | Representative ADC | Species | Stability Metric | Half-life / % Intact ADC |
| Val-Cit-PAB | (General) | Human | High | Generally stable |
| Val-Cit-PAB | (General) | Mouse | Moderate | Susceptible to carboxylesterase cleavage [3] |
| SMCC (non-cleavable) | Trastuzumab emtansine | Human | High | > 5 days |
| Maleimide (cleavable) | Brentuximab vedotin | Human | High | ~97% intact after 7 days |
Signaling Pathways and Mechanisms of Action
The mechanism of action for an ADC with a Val-Cit linker begins with binding to a specific antigen on a cancer cell, leading to internalization.[1] Within the lysosome, Cathepsin B cleaves the linker, releasing the cytotoxic payload.[1]
Vinblastine, once released, disrupts microtubule dynamics, a critical process for cell division. This leads to mitotic arrest and ultimately, apoptosis.[3][4] The JNK signaling pathway has also been implicated in vinblastine-induced apoptosis.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC platforms.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[1][8][10][19]
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control antibody (unconjugated)
-
Free payload (e.g., vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the cell culture medium with medium containing the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Bystander Killing Effect Assay
This assay evaluates the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.[1][21][16][19]
Procedure:
-
Co-culture Setup: Co-culture antigen-positive and antigen-negative cells (labeled with a fluorescent marker for differentiation) at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate for an appropriate time.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.
Plasma Stability Assay
This assay assesses the stability of the ADC and the linker in plasma to predict its in vivo behavior.[2][5][7]
Procedure:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis:
-
Intact ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) over time.
-
Released Payload: Quantify the amount of free payload in the plasma using LC-MS/MS.
-
Conclusion
The this compound platform represents a "first-generation" approach to ADC design, utilizing a well-characterized microtubule inhibitor.[1] While vinblastine is a potent cytotoxic agent, the field has largely evolved to incorporate payloads with even greater potency, such as auristatins and maytansinoids, to target tumors with lower antigen expression.[7] The Val-Cit linker remains a clinically validated and effective strategy for targeted drug release. However, its stability in murine preclinical models can be a limitation, a factor to consider in the design of in vivo studies.[3] The choice of an ADC platform should be guided by the specific target antigen, tumor biology, and the desired therapeutic window. This guide provides a framework for comparing the this compound platform with other technologies to inform rational ADC design and development.
References
- 1. Expanding the Reach of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo antitumor activity of a panel of four monoclonal antibody-vinca alkaloid immunoconjugates which bind to three distinct epitopes of carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinflunine, the latest Vinca alkaloid in clinical development. A review of its preclinical anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 12. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. Preclinical studies with vinglycinate, one of a series of chemically derived analogs of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Cross-species stability of MC-Val-Cit-PAB linker
A Comparative Guide to the Cross-Species Stability of the MC-Val-Cit-PAB Linker
The Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a critical component in the design of many antibody-drug conjugates (ADCs). Its primary function is to remain stable in systemic circulation and then selectively release its cytotoxic payload within the target tumor cells. This selective release is typically mediated by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][][3][4] Understanding the stability of this linker across different species is paramount for the preclinical evaluation and clinical translation of ADCs.
Cross-Species Plasma Stability
A significant body of research has demonstrated a marked difference in the stability of the Val-Cit linker in the plasma of rodents versus primates, including humans. This discrepancy is primarily attributed to the activity of a specific enzyme, carboxylesterase 1C (Ces1C), which is present at higher levels in mouse and rat plasma.[5][6][7][8][9] This enzyme can prematurely cleave the linker, leading to off-target toxicity and a reduced therapeutic window in rodent models.[8]
In contrast, the MC-Val-Cit-PAB linker exhibits high stability in human and cynomolgus monkey plasma, which is a key attribute for its successful clinical application.[10][11][12] This stability ensures that the ADC remains intact in circulation, minimizing systemic exposure to the free payload and maximizing its delivery to the target tumor site.
Quantitative Comparison of Linker Stability
The following table summarizes the available quantitative data on the stability of Val-Cit-PAB based linkers in plasma from different species. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, specific ADC constructs, and analytical methods.
| Species | Linker Type | Stability Metric | Observation | Reference |
| Mouse | Val-Cit | Half-life (t1/2) | 2.3 hours | [11] |
| Mouse | Val-Cit-PABC-MMAE | % Payload Release | >20% after 6 days | |
| Mouse | Modified Val-Cit | % Cleavage | 6% after 24 hours | [13] |
| Rat | Val-Cit-PABC-MMAE | % Payload Release | >4% after 6 days | |
| Human | Val-Cit-PABC-MMAE | % Payload Release | <1% after 6 days | [12] |
| Human | Modified Val-Cit | % Cleavage | 4% after 24 hours | [13] |
| Cynomolgus Monkey | Val-Cit-PABC-MMAE | % Payload Release | <1% after 6 days | [12] |
Experimental Protocols
The assessment of ADC linker stability is a critical step in preclinical development. The following are outlines of common experimental protocols used to evaluate the cross-species stability of the MC-Val-Cit-PAB linker.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, cynomolgus monkey, rat, mouse).[14]
Methodology:
-
The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.[14][15]
-
Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]
-
The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[14]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[14][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact ADC, free payload, and any payload-adducts.[14][16]
In Vivo Pharmacokinetic Study
Objective: To assess the stability and pharmacokinetic profile of an ADC in a living organism.
Methodology:
-
The ADC is administered to the study animals (e.g., mice, rats, cynomolgus monkeys) at a specific dose.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[14]
-
Plasma is isolated from the blood samples.[14]
-
The concentrations of total antibody, intact ADC, and free payload in the plasma are quantified using validated bioanalytical methods like ELISA and LC-MS/MS.[16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of linker cleavage and a typical experimental workflow for assessing linker stability.
Caption: Mechanism of MC-Val-Cit-PAB linker stability and cleavage.
Caption: Experimental workflow for in vitro plasma stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of polatuzumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
In Vivo Performance of Vinblastine-Based Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with ongoing efforts to optimize each component—the antibody, the linker, and the cytotoxic payload—to maximize therapeutic efficacy and minimize toxicity. Vinblastine, a potent microtubule-inhibiting agent, has long been a staple in cancer chemotherapy. Its adaptation into the ADC paradigm offers the promise of targeted delivery, thereby enhancing its therapeutic index. This guide provides a comparative analysis of different vinblastine ADC formulations based on available preclinical in vivo data, offering insights into how variations in antibody selection and drug modification can impact anti-tumor activity.
Comparative Efficacy of Vinblastine ADCs Targeting Carcinoembryonic Antigen (CEA)
A key study investigated the in vivo anti-tumor activity of four different murine monoclonal antibodies conjugated to 4-desacetylvinblastine-3-carboxyhydrazide. These ADCs targeted three distinct epitopes of the carcinoembryonic antigen (CEA) and were evaluated in a human colorectal carcinoma (LS174T) xenograft model. The results underscore that antibody selection is a critical determinant of ADC efficacy, even when targeting the same antigen.
| ADC Formulation | Antibody Isotype | Target Epitope | Drug-to-Antibody Ratio (DAR) | Antitumor Efficacy (Tumor Growth Inhibition) | Reference |
| 14.95.55-Vinca | IgG2a | Distinct | ~5 | High | [1] |
| ZCE025-Vinca | IgG1 | Shared with CEM231 | ~10 | High | [1] |
| 11.285.14-Vinca | IgG1 | Distinct | ~5 | Moderate | [1] |
| CEM231-Vinca | IgG1 | Shared with ZCE025 | ~5 | Moderate | [1] |
Notably, the ZCE025 conjugate, which had a significantly higher drug-to-antibody ratio (DAR) of approximately 10, demonstrated comparable efficacy to the 14.95.55-vinca conjugate but with lower toxicity than a ZCE025 conjugate with a DAR of 5.[1] This suggests that a higher DAR with this specific antibody did not lead to increased toxicity, a crucial finding for ADC development. The increased DAR for ZCE025 was attributed to a higher carbohydrate content on its light chain, which provided more sites for drug conjugation.[1]
Comparison of Vinblastine vs. a Vinblastine-Amino Acid Derivative
Another comparative study evaluated the antitumor activity of vinblastine-isoleucinate (V-LEU), a derivative of vinblastine, against the parent compound in a panel of human tumor xenografts. The compounds were administered at equitoxic doses, allowing for a direct comparison of their therapeutic potential.
| Compound | Tumor Xenograft Model | Antitumor Activity (Tumor Growth Inhibition/Delay) | Complete Remissions | Reference |
| Vinblastine-Isoleucinate (V-LEU) | Malignant Melanoma (THXO, LOX p28), Small Cell Lung Carcinoma (LXFS 538, WX 322), Breast Cancer | Superior to Vinblastine | More frequent than Vinblastine in responsive models | [2] |
| Vinblastine | Colorectal Carcinoma (CXF 243, CXF 280) | More active than V-LEU | Observed | [2] |
| Vintriptol | Various | Less active than Vinblastine and V-LEU | Fewer observed | [2] |
These findings indicate that modification of the vinblastine molecule can significantly alter its antitumor activity spectrum, with V-LEU showing superior efficacy in melanoma and small cell lung cancer models compared to the parent drug.[2]
Experimental Protocols
In Vivo Antitumor Efficacy Study with Anti-CEA Vinblastine ADCs[1]
-
Animal Model: Nude mice bearing established (2-9 days) LS174T human colorectal carcinoma xenografts.
-
Treatment Groups:
-
ADC formulations (14.95.55-vinca, ZCE025-vinca, 11.285.14-vinca, CEM231-vinca)
-
Free drug (4-desacetylvinblastine-3-carboxyhydrazide)
-
Irrelevant murine IgG conjugated with the vinblastine derivative
-
Vehicle control
-
-
Dosing Regimen: Intravenous administration of the respective agents. Doses and schedules were determined based on maximum tolerated dose (MTD) studies.
-
Efficacy Evaluation: Tumor volumes were measured periodically (e.g., twice weekly) using calipers. Tumor growth inhibition was calculated by comparing the mean tumor volumes of treated groups to the control group. Animal body weights were monitored as an indicator of toxicity.
-
Data Analysis: Statistical analysis was performed to determine significant differences in tumor growth between the treatment groups.
Comparative Antitumor Activity in Human Tumor Xenografts[2]
-
Animal Model: Nude mice subcutaneously implanted with various human tumor xenografts (e.g., malignant melanoma, small cell lung carcinoma, colorectal carcinoma).
-
Treatment Groups:
-
Vinblastine-isoleucinate (V-LEU)
-
Vinblastine
-
Vintriptol
-
Vehicle control
-
-
Dosing Regimen: Compounds were administered intravenously at equitoxic doses twice weekly.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Optimal tumor growth inhibition was assessed.
-
Tumor Growth Delay: The delay in tumor growth in treated versus control groups was calculated.
-
Complete Remissions: The number of animals with complete tumor regression was recorded.
-
-
Data Analysis: Comparison of tumor growth curves and the number of complete remissions among the different treatment groups.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the general mechanism of action for vinblastine ADCs and a typical experimental workflow for their preclinical evaluation.
Caption: Mechanism of action for a vinblastine ADC.
Caption: Preclinical in vivo evaluation workflow.
Conclusion
The preclinical data available for vinblastine-based ADCs highlight the critical importance of both the targeting antibody and the specific formulation of the vinblastine payload. The studies presented demonstrate that significant improvements in therapeutic efficacy can be achieved through rational design and comparative evaluation. Factors such as antibody epitope specificity, isotype, and conjugation characteristics, as well as modifications to the vinblastine molecule itself, can profoundly influence antitumor activity and toxicity profiles. As the field of ADCs continues to advance, the revisiting of established cytotoxic agents like vinblastine, within optimized and targeted constructs, holds considerable promise for the development of novel cancer therapeutics. Further head-to-head comparative studies of different linker technologies and conjugation strategies for vinblastine ADCs will be invaluable in guiding future development efforts.
References
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling MC-Val-Cit-PAB-vinblastine
For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling and disposal of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-vinblastine. All personnel must adhere to these guidelines to mitigate risks associated with this highly potent cytotoxic compound.
Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This compound is a key component in this class of drugs, incorporating the microtubule-inhibiting agent vinblastine.[1][2] Due to the inherent toxicity of its vinblastine payload, this compound is classified as a highly potent active pharmaceutical ingredient (HPAPI) and necessitates stringent handling protocols to ensure personnel safety and prevent environmental contamination.[3][4]
Occupational exposure to such cytotoxic compounds can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[5] Therefore, a multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is imperative.
Personal Protective Equipment (PPE)
The primary barrier between laboratory personnel and the hazardous compound is appropriate PPE. The following table summarizes the required PPE for handling this compound. Double gloving is a critical practice when handling cytotoxic agents.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[6] | Provides a robust barrier against dermal exposure. Double-gloving allows for the safe removal of the outer glove immediately after handling the compound, minimizing the risk of cross-contamination. |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed cuffs. | Protects skin and personal clothing from accidental splashes and spills. |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | Prevents exposure to the eyes and face from splashes or aerosols. A full-face shield is preferred when there is a significant risk of splashing.[7] |
| Respiratory Protection | A surgical mask is required at a minimum to prevent microbial contamination of the sterile field.[7] For procedures with a higher risk of aerosolization (e.g., handling powders, spill cleanup), a fit-tested N95 respirator or higher is recommended. | Minimizes the risk of inhaling hazardous airborne particles. |
| Additional Protection | Disposable cap and shoe covers. | Reduces the potential for tracking contaminants out of the designated handling area.[7] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following diagram illustrates the key stages of this process.
Detailed Experimental Protocol
1. Preparation:
-
Designated Area: All handling of this compound, especially when in powdered form, must be conducted within a certified biological safety cabinet (BSC), isolator, or a similar containment device.[7][8] The work surface should be covered with a disposable, absorbent plastic-backed liner.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the containment area before introducing the compound. This minimizes movement in and out of the controlled workspace.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
2. Handling:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Weighing and Dissolution: The weighing of the powdered compound poses a high risk of aerosolization and should be performed with extreme care inside a containment device.[4] Once in solution, the risk of airborne contamination is reduced, but the potential for skin contact remains.[4]
-
Storage: Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C, sealed and protected from moisture and light.[1]
3. Decontamination and Disposal:
-
Surface Decontamination: After each procedure, thoroughly decontaminate all surfaces and equipment within the containment device using an appropriate deactivating agent, followed by a cleaning agent (e.g., soap and water).[9]
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench liners, and cleaning materials, are considered cytotoxic waste.[5]
-
Disposal: Dispose of all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.[9] Follow institutional and local regulations for the final disposal of hazardous chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Spill Response Protocol:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[9]
-
Don PPE: If not already wearing full protective gear, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[9]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the material.[9] For powders, gently cover with damp absorbent material to avoid making the powder airborne.
-
Clean and Decontaminate: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container. Clean the spill area with an appropriate deactivating solution, followed by a detergent.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[9]
-
Report: Report the spill to the laboratory supervisor and the institutional safety office, and complete any required documentation.[9]
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling the highly potent ADC payload, this compound, ensuring a safe laboratory environment for groundbreaking scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
